Product packaging for Oxyfluorfen-d5(Cat. No.:)

Oxyfluorfen-d5

Cat. No.: B12054560
M. Wt: 366.73 g/mol
InChI Key: OQMBBFQZGJFLBU-ZBJDZAJPSA-N
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Description

Oxyfluorfen-d5 is a useful research compound. Its molecular formula is C15H11ClF3NO4 and its molecular weight is 366.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11ClF3NO4 B12054560 Oxyfluorfen-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11ClF3NO4

Molecular Weight

366.73 g/mol

IUPAC Name

2-chloro-1-[4-nitro-3-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-4-(trifluoromethyl)benzene

InChI

InChI=1S/C15H11ClF3NO4/c1-2-23-14-8-10(4-5-12(14)20(21)22)24-13-6-3-9(7-11(13)16)15(17,18)19/h3-8H,2H2,1H3/i1D3,2D2

InChI Key

OQMBBFQZGJFLBU-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Oxyfluorfen-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyfluorfen-d5 is the deuterated analogue of Oxyfluorfen, a widely used diphenyl ether herbicide. In this compound, the five hydrogen atoms on the ethoxy group are replaced with deuterium. This isotopic labeling makes it an invaluable tool in analytical and research settings, particularly as an internal standard for the quantification of Oxyfluorfen in various matrices using isotope dilution mass spectrometry. Its chemical and physical properties are nearly identical to those of its non-labeled counterpart, allowing for similar behavior during sample preparation and analysis, which is crucial for accurate quantification. This guide provides a comprehensive overview of the chemical properties of this compound, with a focus on data relevant to researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Oxyfluorfen. The following tables summarize its key chemical and physical properties. Given that the physicochemical properties of deuterated compounds are nearly identical to their non-deuterated counterparts, the data for Oxyfluorfen is presented as a reliable proxy where specific data for the d5 analogue is not available.

Table 1: General Chemical Properties of this compound
PropertyValue
Chemical Name 2-chloro-1-(3-ethoxy-d5-4-nitrophenoxy)-4-(trifluoromethyl)benzene
Synonyms Oxyfluorfen-(ethoxy-d5)
CAS Number 2140327-69-9
Molecular Formula C₁₅D₅H₆ClF₃NO₄
Molecular Weight 366.73 g/mol [1]
Appearance Orange crystalline solid[2][3]
Table 2: Physicochemical Data of Oxyfluorfen (as a proxy for this compound)
PropertyValue
Melting Point 83-84 °C[4]
Boiling Point 358.2 °C[2]
Water Solubility 0.1 mg/L (practically insoluble)
Log K_ow_ (Octanol-Water Partition Coefficient) 4.468
Vapor Pressure 0.026 mPa @ 25 °C
pKa Does not dissociate
Storage Temperature 2-8°C

Stability and Reactivity

Oxyfluorfen is stable under normal storage conditions and to hydrolysis. However, it is susceptible to photodegradation. It is incompatible with strong oxidizing agents, strong acids, and strong bases. Thermal decomposition may produce toxic fumes of carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Oxyfluorfen's herbicidal activity stems from its inhibition of the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial in the chlorophyll and heme biosynthesis pathway, catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then diffuses from the chloroplast and is rapidly oxidized by non-enzymatic means in the cytoplasm to form protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a potent photosensitizer, generating reactive oxygen species (ROS) that cause rapid lipid peroxidation and cell membrane disruption, ultimately leading to cell death.

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Accumulated_Proto_IX Accumulated Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulated_Proto_IX Diffuses out Protoporphyrin_IX_chloro Protoporphyrin IX PPO->Protoporphyrin_IX_chloro Catalyzes Chlorophyll Chlorophyll Biosynthesis Protoporphyrin_IX_chloro->Chlorophyll Oxidation Non-enzymatic Oxidation Accumulated_Proto_IX->Oxidation Protoporphyrin_IX_cyto Protoporphyrin IX Oxidation->Protoporphyrin_IX_cyto ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX_cyto->ROS + Light, O₂ Cell_Damage Lipid Peroxidation & Cell Membrane Damage ROS->Cell_Damage Oxyfluorfen Oxyfluorfen / this compound Oxyfluorfen->PPO Inhibits

Figure 1: Mechanism of Action of Oxyfluorfen as a PPO Inhibitor.

Metabolic Pathways

Studies on the microbial degradation of Oxyfluorfen have identified two primary metabolic pathways. These pathways involve initial nitroreduction or diaryl ether cleavage, followed by further degradation steps that can lead to complete mineralization.

Oxyfluorfen_Metabolism cluster_pathwayA Pathway A: Nitroreduction cluster_pathwayB Pathway B: Diaryl Ether Cleavage Oxyfluorfen Oxyfluorfen M1 Nitro-reduced Metabolite Oxyfluorfen->M1 Nitroreductase M3 Cleaved Phenol Metabolites Oxyfluorfen->M3 Etherase / Oxygenase M2 Further Degradation Products M1->M2 Mineralization Ring Opening & Complete Mineralization (TCA Cycle) M2->Mineralization M4 Further Degradation Products M3->M4 M4->Mineralization

Figure 2: Proposed Microbial Degradation Pathways of Oxyfluorfen.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound follows the same chemical route as its non-deuterated counterpart, with the substitution of deuterated ethanol in the final step. The general synthesis involves:

  • Condensation: Reaction of 3,4-dichlorobenzotrifluoride with resorcinol.

  • Nitrification: Introduction of a nitro group to the intermediate product.

  • Etherification: The nitrated intermediate is then treated with deuterated ethanol (C₂D₅OH) in the presence of a base like potassium hydroxide to form this compound.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus.

  • Apparatus: Capillary tubes, melting point apparatus (e.g., Mel-Temp or Thiele tube), thermometer.

  • Procedure:

    • A small amount of finely powdered this compound is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated slowly (1-2 °C per minute) near the expected melting point.

    • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

Determination of Boiling Point

The boiling point can be determined using a micro boiling point method.

  • Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., Thiele tube or aluminum block).

  • Procedure:

    • A small amount of the liquid is placed in the test tube.

    • The capillary tube is inverted and placed in the test tube.

    • The setup is heated gently.

    • The temperature at which a steady stream of bubbles emerges from the capillary tube is noted.

    • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Water Solubility

The shake-flask method is a standard procedure for determining water solubility.

  • Apparatus: Screw-capped vials, shaker, centrifuge, analytical balance, HPLC or GC-MS.

  • Procedure:

    • An excess amount of this compound is added to a known volume of water in a vial.

    • The vial is sealed and agitated in a constant temperature shaker until equilibrium is reached (typically 24-48 hours).

    • The solution is centrifuged to separate the undissolved solid.

    • A known volume of the supernatant is carefully removed and the concentration of this compound is determined by a suitable analytical method.

Analysis of Oxyfluorfen using this compound as an Internal Standard

This protocol describes the analysis of Oxyfluorfen residues in a sample matrix, such as cotton, using gas chromatography-mass spectrometry (GC-MS).

  • Workflow:

Analytical_Workflow Sample Sample Homogenization Spiking Spiking with This compound (Internal Standard) Sample->Spiking Extraction Solvent Extraction (e.g., Methanol/Water) Spiking->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Evaporation Evaporation to Dryness Purification->Evaporation Reconstitution Reconstitution in Solvent (e.g., Toluene/Acetone) Evaporation->Reconstitution Analysis GC-MS Analysis Reconstitution->Analysis Quantification Quantification Analysis->Quantification

Figure 3: Analytical Workflow for Oxyfluorfen using this compound.
  • Detailed Steps:

    • Sample Preparation: A known weight of the sample is homogenized.

    • Internal Standard Spiking: A known amount of this compound solution is added to the homogenized sample.

    • Extraction: The sample is extracted with a suitable solvent mixture (e.g., methanol/water).

    • Purification: The extract is cleaned up using a solid-phase extraction (SPE) column to remove interfering matrix components.

    • Concentration: The purified extract is evaporated to dryness under a gentle stream of nitrogen.

    • Reconstitution: The residue is redissolved in a small, known volume of a suitable solvent (e.g., toluene/acetone).

    • GC-MS Analysis: The reconstituted sample is injected into a gas chromatograph coupled with a mass spectrometer. The concentrations of Oxyfluorfen and this compound are determined by monitoring their respective characteristic ions.

    • Quantification: The concentration of Oxyfluorfen in the original sample is calculated by comparing the peak area ratio of Oxyfluorfen to this compound against a calibration curve.

Conclusion

This compound serves as a critical analytical tool for the accurate quantification of its parent compound, the herbicide Oxyfluorfen. Its chemical and physical properties closely mirror those of the non-deuterated form, ensuring its reliability as an internal standard. Understanding its properties, mechanism of action, and metabolic fate is essential for researchers in environmental science, toxicology, and drug development. The experimental protocols provided in this guide offer a practical framework for the synthesis, characterization, and application of this important isotopically labeled compound.

References

Technical Guide: Oxyfluorfen-d5 Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis (CoA) and purity assessment of Oxyfluorfen-d5. This compound is the deuterated form of Oxyfluorfen, a widely used herbicide. In research and analytical settings, this compound serves as a crucial internal standard for the quantitative analysis of Oxyfluorfen residues in various matrices.[1][2] Its use in isotope dilution mass spectrometry helps to correct for matrix effects and analyte loss during sample preparation, leading to more accurate and reliable results.[3] This guide details the typical data presented on a CoA, outlines the experimental protocols for purity determination, and illustrates the associated workflows.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for this compound is a formal document that certifies the quality and purity of a specific batch of the product. It provides a comprehensive summary of the analytical tests performed and their results. While specific values may vary between lots and suppliers, the following table represents the typical quantitative data found on a CoA for this compound.

ParameterSpecificationResult (Example Lot)Analytical Method
Appearance White to off-white solidConformsVisual Inspection
Purity (HPLC) ≥98.0%99.2%High-Performance Liquid Chromatography (HPLC)
Isotopic Purity ≥98% Deuterium Incorporation99.5%Mass Spectrometry (MS)
Identity Conforms to structureConfirmed¹H-NMR, Mass Spectrometry
Residual Solvents ≤0.5%<0.1%Gas Chromatography-Headspace (GC-HS)
Water Content ≤0.5%0.2%Karl Fischer Titration

Experimental Protocols for Purity and Identity Determination

The purity and identity of this compound are established through a combination of analytical techniques. The following are detailed methodologies for key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method determines the percentage of the active compound in the material.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase : A gradient mixture of acetonitrile and water (e.g., starting with 60% acetonitrile and increasing to 90% over 20 minutes).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a wavelength of 254 nm.

  • Procedure :

    • A standard solution of this compound of known concentration is prepared in the mobile phase.

    • The sample is accurately weighed and dissolved in the mobile phase to a known concentration.

    • Equal volumes of the standard and sample solutions are injected into the HPLC system.

    • The purity is calculated by comparing the peak area of the analyte in the sample to that of the standard.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and structure of the compound, as well as to determine its isotopic purity.

  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).

  • Ionization Mode : Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Analysis :

    • For identity, the mass spectrum of the sample is acquired and compared to a reference spectrum. The molecular ion peak corresponding to the mass of this compound (C₁₅H₆D₅ClF₃NO₄, MW: 366.73) is verified.[1][3]

    • For isotopic purity, the relative intensities of the mass peaks corresponding to the deuterated and non-deuterated species are measured to calculate the percentage of deuterium incorporation.

Structural Confirmation by Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz).

  • Solvent : Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure :

    • A small amount of the sample is dissolved in the deuterated solvent.

    • The ¹H-NMR spectrum is acquired.

    • The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm that the structure is consistent with that of this compound. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the deuteration.

Workflow and Process Diagrams

To visualize the processes involved in the certification and analysis of this compound, the following diagrams are provided.

CoA_Workflow cluster_production Production & QC cluster_analysis Analytical Testing cluster_documentation Documentation synthesis Synthesis of this compound purification Purification synthesis->purification sampling Batch Sampling purification->sampling hplc Purity (HPLC) sampling->hplc Test Requests ms Identity & Isotopic Purity (MS) sampling->ms Test Requests nmr Structure (NMR) sampling->nmr Test Requests residual_solvents Residual Solvents (GC) sampling->residual_solvents Test Requests water_content Water Content (KF) sampling->water_content Test Requests data_review Data Review & Approval hplc->data_review Test Results ms->data_review Test Results nmr->data_review Test Results residual_solvents->data_review Test Results water_content->data_review Test Results coa_generation CoA Generation data_review->coa_generation product_release Product Release coa_generation->product_release

Caption: Workflow for the Generation of a Certificate of Analysis.

Analytical_Workflow cluster_instrumentation Analytical Instrumentation start Sample of this compound prep Sample Preparation (Dissolution in appropriate solvent) start->prep hplc HPLC System prep->hplc Injection/Analysis ms Mass Spectrometer prep->ms Injection/Analysis nmr NMR Spectrometer prep->nmr Injection/Analysis data_analysis Data Analysis (Peak integration, spectral interpretation) hplc->data_analysis ms->data_analysis nmr->data_analysis report Final Report (Purity, Identity, Structure) data_analysis->report

References

A Technical Guide to Sourcing and Utilizing Oxyfluorfen-d5 Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the procurement and application of high-purity analytical standards are critical for accurate and reproducible results. This guide provides an in-depth overview of where to purchase the Oxyfluorfen-d5 analytical standard, its technical specifications, and detailed experimental protocols for its use as an internal standard in analytical chemistry.

Availability and Suppliers of this compound

This compound, a deuterated form of the herbicide Oxyfluorfen, is primarily used as an internal standard in quantitative analysis, particularly in mass spectrometry-based methods.[1][2] Several reputable chemical suppliers offer this analytical standard. Below is a compilation of key suppliers and their product specifications.

SupplierProduct NamePurityAvailable QuantitiesPrice (USD)CAS Number
Sigma-Aldrich (Merck) Oxyfluorfen-(ethoxy-d5) PESTANAL®, analytical standard≥98.0% (HPLC)5 mg$309.75 (Web-Only Promotion)2140327-69-9
WITEGA Laboratorien This compoundHigh-purityNot specifiedOn request2140327-69-9
HPC Standards D5-OxyfluorfenNot specified1x5mgOn request2140327-69-9
MedChemExpress This compoundNot specifiedNot specifiedOn requestNot specified
LGC Standards OxyfluorfenNot specifiedNot specifiedOn request42874-03-3 (non-deuterated)

Experimental Protocols for Analysis Using this compound

This compound is an ideal internal standard for chromatographic methods like Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS). Its physical and chemical properties are nearly identical to the non-deuterated analyte, but its increased mass allows for clear differentiation in a mass spectrometer.

Sample Preparation for Residue Analysis in Environmental Matrices

This protocol is a generalized procedure based on methods for analyzing pesticide residues in soil and water samples.

a. Extraction:

  • For water samples, a 5 mL aliquot is mixed with 5 mL of acetonitrile via vortexing.

  • For soil or sediment samples, 5 grams of the homogenized sample are extracted by shaking with 100 mL of a methanol/water (80:20 v/v) solution.

b. Solid-Phase Extraction (SPE) Cleanup:

  • An aliquot of the extract is passed through a polymeric SPE column to remove interfering matrix components.

  • The column is then eluted with dichloromethane.

  • The eluate is evaporated to dryness under a gentle stream of nitrogen.

c. Reconstitution and Internal Standard Spiking:

  • The dried residue is reconstituted in a specific volume of a suitable solvent, such as toluene/acetone (80:20 v/v) or acetonitrile.

  • A known concentration of this compound internal standard solution is added to the reconstituted sample. For instance, 20 µL of a 0.500 µg/mL solution can be added.

Instrumental Analysis: LC-MS/MS Method

This is a representative LC-MS/MS method for the quantification of Oxyfluorfen.

  • Liquid Chromatograph: Shimadzu LC30AD system or equivalent.

  • Mass Spectrometer: AB SCIEX Triple Quadrupole Mass Spectrometer or equivalent.

  • Column: Agilent ZORBAX Eclipse XDB-C18 column (4.6 mm × 150 mm; 5 μm).

  • Mobile Phase: Isocratic elution with 90% methanol (containing 0.1% formic acid) and 10% water (containing 0.1% formic acid).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes can be used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring at least two transitions for both Oxyfluorfen and this compound.

The limit of detection (LOD) and limit of quantitation (LOQ) for Oxyfluorfen in water have been reported as 0.03 µg/L and 0.1 µg/L, respectively.

Visualizing Workflows and Pathways

To further aid researchers, the following diagrams illustrate a typical workflow for procuring an analytical standard and a conceptual signaling pathway that could be investigated using such standards.

G cluster_procurement Procurement of Analytical Standard Identify Need Identify Need Search Suppliers Search Suppliers Identify Need->Search Suppliers Compare Specifications Compare Specifications Search Suppliers->Compare Specifications Request Quotes Request Quotes Compare Specifications->Request Quotes Select Vendor Select Vendor Request Quotes->Select Vendor Place Order Place Order Select Vendor->Place Order Receive & Verify Receive & Verify Place Order->Receive & Verify Log in Inventory Log in Inventory Receive & Verify->Log in Inventory

A typical workflow for procuring an analytical standard.

G cluster_pathway Hypothetical Cellular Response Pathway External_Stimulus Environmental Toxin (e.g., Herbicide) Receptor Receptor External_Stimulus->Receptor Signaling_Cascade Kinase Cascade Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Stress Response Gene_Expression->Cellular_Response

A conceptual signaling pathway for cellular response to a toxin.

References

Technical Guide: Oxyfluorfen-d5 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Oxyfluorfen-d5, a deuterated analog of the herbicide Oxyfluorfen. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled internal standards for precise quantification. This document outlines its core properties, and detailed experimental protocols for its application in residue analysis, and visualizes the analytical workflow.

Core Properties of this compound

This compound is primarily used as an internal standard in analytical methodologies, particularly in isotope dilution mass spectrometry (IDMS), for the quantification of Oxyfluorfen in various matrices. Its physical and chemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and analysis, which allows for accurate correction of matrix effects and analyte loss.

PropertyValueCitations
CAS Number 2140327-69-9[1][2]
Molecular Weight 366.73 g/mol [1][2]
Molecular Formula C₁₅H₆D₅ClF₃NO₄[1]
Synonyms 2-Chloro-1-(3-ethoxy-d5-4-nitrophenoxy)-4-(trifluoromethyl)benzene, Oxyfluorfen D5 (ethyl D5)
Isotopic Purity >99.0 atom% D
Chemical Purity >99.0% (HPLC)

Experimental Protocols for Residue Analysis

This compound is instrumental in the accurate quantification of Oxyfluorfen residues in environmental and agricultural samples. Below are detailed methodologies for its use in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analysis of Oxyfluorfen in Cotton Gin By-Products by GC-MS

This protocol details the determination of Oxyfluorfen residues in solid matrices like cotton gin by-products.

Methodology:

  • Sample Extraction:

    • Homogenize and shake a 5.0-gram sample with 100 mL of a methanol/water (80:20 v/v) solution.

  • Purification:

    • Purify an aliquot of the extract using a polymeric solid-phase extraction (SPE) column.

    • Elute the analyte from the SPE column with dichloromethane.

    • Evaporate the eluate to dryness.

  • Reconstitution and Analysis:

    • Reconstitute the residue with a toluene/acetone (80:20 v/v) solution containing a known concentration of this compound as the internal standard.

    • Analyze the sample by gas chromatography with negative-ion chemical ionization mass spectrometry (GC-NCI-MS).

  • Quantification:

    • The limit of detection (LOD) and limit of quantitation (LOQ) for this method are 0.003 ppm and 0.01 ppm, respectively.

Analysis of Oxyfluorfen in Water by LC-MS/MS

This protocol is designed for the quantitative determination of Oxyfluorfen in various water matrices (drinking, ground, and surface water).

Methodology:

  • Sample Preparation:

    • For control samples, transfer 5 mL of the water sample into an 8-dram amber glass vial.

    • For fortified samples, add 0.05 mL of a fortification solution to 4.95 mL of the water sample in the vial.

  • Internal Standard Spiking:

    • Add 0.020 mL of a 0.500 µg/mL solution of this compound to each sample.

  • Extraction:

    • Add 5.00 mL of acetonitrile to the water sample and mix using a vortex mixer.

    • Allow the sample to return to room temperature.

  • Analysis:

    • Transfer a 2-mL aliquot of the supernatant to an autosampler vial.

    • Analyze the sample using a Liquid Chromatography system coupled to a Tandem Mass Spectrometer with electrospray ionization (LC-ESI-MS/MS).

  • Quantification:

    • The limit of quantitation (LOQ) for this method is 0.1 µg/L.

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the quantification of Oxyfluorfen using this compound as an internal standard via isotope dilution mass spectrometry.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample 1. Sample Collection (e.g., Water, Soil, Crop) Spike 2. Spike with This compound (IS) Sample->Spike Extraction 3. Extraction (e.g., LLE, SPE) Spike->Extraction Cleanup 4. Sample Cleanup (e.g., SPE, Filtration) Extraction->Cleanup Concentration 5. Concentration Cleanup->Concentration Injection 6. Injection into LC-MS/MS or GC-MS Concentration->Injection Separation 7. Chromatographic Separation Injection->Separation Detection 8. Mass Spectrometric Detection Separation->Detection Quantification 9. Quantification (Ratio of Analyte to IS) Detection->Quantification Result 10. Final Concentration Calculation Quantification->Result

Caption: Workflow for quantitative analysis using an internal standard.

References

An In-depth Technical Guide to the Safe Handling and Storage of Oxyfluorfen-d5

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identification

Oxyfluorfen-d5 is the deuterated form of Oxyfluorfen, a selective pre- and post-emergent herbicide. The stable isotope labeling is a valuable tool in environmental fate studies, metabolism research, and as an internal standard in analytical chemistry.[1][2]

IdentifierValue
Analyte Name Oxyfluorfen D5 (Ethyl D5)[3]
CAS Number 2140327-69-9[1][3]
Unlabelled CAS Number 42874-03-3
Molecular Formula C15D5H6ClF3NO4
Molecular Weight 366.731 g/mol
IUPAC Name 2-chloro-1-(3-ethoxy-d5-4-nitrophenoxy)-4-(trifluoromethyl)benzene
Physical Description Orange crystalline solid

Hazard Identification and Precautionary Measures

Oxyfluorfen is classified as a hazardous substance. It can cause skin and eye irritation, and may be harmful if inhaled or swallowed. It is also very toxic to aquatic life with long-lasting effects.

Precautionary Statements:

  • Obtain special instructions before use.

  • Do not handle until all safety precautions have been read and understood.

  • Avoid release to the environment.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • If swallowed, immediately call a poison center or doctor.

  • Do NOT induce vomiting.

  • If exposed or concerned, get medical advice/attention.

  • Collect spillage.

  • Store locked up.

  • Dispose of contents/container in accordance with local, regional, and national regulations.

Handling and Storage

Proper handling and storage of this compound are crucial to ensure the safety of personnel and the environment.

3.1. Handling Procedures:

  • Handle and open containers in a manner that prevents spillage.

  • Use in a well-ventilated area to minimize inhalation exposure.

  • Avoid direct contact with the substance. In case of skin contact, wash thoroughly with soap and water.

  • Maintain exposure levels below the recommended exposure limits through the use of general and local exhaust ventilation.

  • Remove personal protective equipment (PPE) immediately after handling. Before removing gloves, clean them with soap and water.

  • Wash thoroughly and put on clean clothing after handling.

3.2. Storage Procedures:

  • Store in a cool, dry, and well-ventilated, secure area.

  • Keep containers tightly closed when not in use.

  • Store away from children, pets, and food products.

  • Protect from heat, sparks, open flames, hot surfaces, and direct sunlight.

  • Keep away from strong oxidizing agents, strong acids, and strong bases.

Personal Protective Equipment (PPE)

The use of appropriate PPE is essential to minimize exposure when handling this compound.

PPESpecifications
Eye Protection Use splash-proof goggles or a face shield to prevent eye contact.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile, butyl, neoprene), long sleeves, and trousers. An apron may be necessary when mixing or loading.
Respiratory Protection If ventilation is inadequate, use a respirator with an appropriate filter for organic vapors and particulates.
Footwear Wear chemical-resistant boots. Do not wear leather or fabric footwear.

First-Aid Measures

In case of exposure, immediate medical attention is crucial.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Remove contaminated clothing immediately. Rinse the skin with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.
Eye Contact Wash immediately and continuously with flowing water for at least 30 minutes. Remove contact lenses after the first 5 minutes and continue washing. Obtain prompt medical consultation, preferably from an ophthalmologist.
Ingestion Immediately call a poison control center or doctor. Do not induce vomiting unless instructed to do so by a medical professional. Do not give any liquid to the person.

Quantitative Toxicity Data

The following tables summarize the available toxicity data for Oxyfluorfen.

Acute Toxicity

TypeSpeciesValueReference
Oral LD50Rat, Dog>5000 mg/kg
Oral LD50Mouse2700 - 5000 mg/kg
Dermal LD50Rabbit>10000 mg/kg
Inhalation LC50Rat>5.4 mg/L (4h)

Ecotoxicity

SpeciesValue
Rainbow Trout (96h LC50)0.25 mg/L
Daphnia magna (48h EC50)0.072 mg/L
Bobwhite Quail (Oral LD50)>2200 mg/kg
Mallard Duck (Oral LD50)>4000 mg/kg

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited in safety data sheets are not typically provided within the SDS itself. These studies are conducted under standardized guidelines (e.g., OECD, EPA) by the manufacturer or contract research organizations to support product registration. For detailed methodologies, it is necessary to consult the primary research literature or regulatory submission documents, which are often proprietary.

A general procedure for determining residues of Oxyfluorfen, which utilizes this compound as an internal standard, involves the following steps:

  • Extraction: Residues are extracted from the sample matrix using a solvent mixture such as methanol/water.

  • Purification: The extract is purified using solid-phase extraction (SPE) to remove interfering substances.

  • Analysis: The purified extract is reconstituted in a suitable solvent containing a known concentration of this compound. The analysis is then performed using gas chromatography with mass spectrometry (GC-MS).

Workflow for Safe Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal ReadSDS Read Safety Data Sheet AssessRisks Assess Risks & Plan Work ReadSDS->AssessRisks PrepPPE Prepare Appropriate PPE AssessRisks->PrepPPE UseVentilation Use in Well-Ventilated Area PrepPPE->UseVentilation AvoidContact Avoid Direct Contact UseVentilation->AvoidContact Weighing Weighing & Transfer AvoidContact->Weighing StoreCoolDry Store in Cool, Dry, Secure Area Weighing->StoreCoolDry Decontaminate Decontaminate Work Area Weighing->Decontaminate KeepClosed Keep Container Tightly Closed StoreCoolDry->KeepClosed Segregate Segregate from Incompatibles KeepClosed->Segregate DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste RemovePPE Remove & Clean/Dispose of PPE DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Workflow for the safe handling and storage of this compound.

References

Isotopic Labeling and Stability of Oxyfluorfen-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Oxyfluorfen-d5, a deuterium-labeled internal standard essential for the accurate quantification of the herbicide Oxyfluorfen in various matrices. This document details the isotopic labeling, physicochemical properties, and stability of this compound. It also includes inferred experimental protocols for its synthesis and stability testing, based on established chemical principles and available data for the unlabeled compound and other deuterated molecules. The guide is intended to be a valuable resource for researchers and analytical scientists in the fields of environmental science, food safety, and drug development.

Introduction

Oxyfluorfen is a widely used pre- and post-emergent herbicide for the control of broadleaf and grassy weeds in a variety of agricultural settings.[1] Its widespread use necessitates sensitive and accurate analytical methods for monitoring its residues in environmental and biological samples. Stable isotope-labeled internal standards are critical for achieving high accuracy and precision in quantitative analyses, particularly in complex matrices, by correcting for matrix effects and variations in instrument response.[2]

This compound is the deuterium-labeled analog of Oxyfluorfen and serves as an ideal internal standard for its quantification by mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[3][4] The five deuterium atoms provide a distinct mass shift, allowing for clear differentiation from the unlabeled analyte.

Isotopic Labeling and Physicochemical Properties

The deuterium labeling in this compound is located on the ethoxy group of the molecule. Specifically, the five hydrogen atoms of the ethyl group (-CH2CH3) are replaced with deuterium atoms (-CD2CD3).[2]

Table 1: Physicochemical Properties of Oxyfluorfen and this compound
PropertyOxyfluorfen (Unlabeled)This compound (Labeled)Reference(s)
IUPAC Name 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene2-chloro-1-(3-(ethoxy-d5)-4-nitrophenoxy)-4-(trifluoromethyl)benzene
CAS Number 42874-03-32140327-69-9
Molecular Formula C₁₅H₁₁ClF₃NO₄C₁₅H₆D₅ClF₃NO₄
Molecular Weight 361.70 g/mol 366.73 g/mol

Synthesis of this compound

While the specific, proprietary synthesis protocol for commercial this compound is not publicly available, a plausible synthetic route can be inferred from the known synthesis of Oxyfluorfen. The key step is the introduction of the deuterated ethoxy group using a deuterated ethanol precursor.

Inferred Synthesis Pathway

The synthesis likely involves a Williamson ether synthesis, a common method for forming ethers. The final step would be the reaction of a nitrophenol intermediate with a deuterated ethylating agent.

cluster_0 Precursor Synthesis cluster_1 Isotopic Labeling Step cluster_2 Final Product Intermediate_A 3-hydroxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene Oxyfluorfen_d5 This compound Intermediate_A->Oxyfluorfen_d5 Etherification Deuterated_Reagent Ethanol-d6 (CD3CD2OH) or Ethyl-d5 iodide (CD3CD2I) Deuterated_Reagent->Oxyfluorfen_d5 Base Base (e.g., K2CO3) Base->Oxyfluorfen_d5

Caption: Inferred synthetic workflow for this compound.

Inferred Experimental Protocol: Etherification
  • Reaction Setup: In a round-bottom flask, dissolve the precursor, 2-chloro-1-(3-hydroxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene, in a suitable aprotic solvent such as acetonitrile or dimethylformamide.

  • Addition of Base: Add a slight excess of a suitable base, such as anhydrous potassium carbonate, to the solution to deprotonate the hydroxyl group of the precursor.

  • Addition of Deuterated Reagent: Add a deuterated ethylating agent, such as ethyl-d5 iodide or ethyl-d5 bromide.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC) or LC-MS.

  • Workup and Purification: After cooling, the reaction mixture is filtered to remove the base. The solvent is removed under reduced pressure. The crude product is then purified, for example, by column chromatography on silica gel, to yield pure this compound.

Stability of this compound

The stability of a deuterated internal standard is critical for its reliable use in quantitative analysis. Two aspects of stability are important: chemical stability and isotopic stability.

Chemical Stability

The chemical stability of this compound is expected to be very similar to that of unlabeled Oxyfluorfen. Studies on the parent compound have shown it to be stable in frozen storage for at least 36 months in various matrices, including apples, alfalfa, cottonseed, and soil.

Table 2: Reported Storage Stability of Oxyfluorfen
MatrixStorage TemperatureDurationStabilityReference
Various agricultural commodities and soil-20 °C36 monthsStable
Isotopic Stability

Isotopic stability refers to the resistance of the deuterium labels to exchange with hydrogen atoms from the surrounding environment (H/D exchange). The deuterium atoms on the ethoxy group of this compound are bonded to carbon atoms and are therefore considered non-labile under typical analytical conditions. H/D exchange of C-D bonds generally requires harsh conditions, such as strong acids or bases, or the presence of a metal catalyst.

Under the conditions typically used for sample preparation and analysis (e.g., neutral or mildly acidic/basic pH, moderate temperatures), significant H/D exchange of the ethoxy-d5 group is not expected. However, it is good practice to assess the isotopic purity of the standard periodically, especially when stored in protic solvents for extended periods.

Inferred Experimental Protocol: Isotopic Stability Assessment
  • Sample Preparation: Prepare solutions of this compound in various relevant solvents (e.g., methanol, acetonitrile, water at different pH values).

  • Incubation: Store the solutions under different temperature and light conditions for various time intervals.

  • Analysis: Analyze the samples at each time point using high-resolution mass spectrometry (HRMS).

  • Data Evaluation: Monitor the mass spectra for any changes in the isotopic distribution of the molecular ion, specifically looking for the appearance of ions corresponding to the d4, d3, etc. species, which would indicate H/D exchange. The isotopic purity can be calculated from the relative intensities of the different isotopologues.

Analytical Methodology

This compound is primarily used as an internal standard in chromatographic methods coupled with mass spectrometry.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Sample Sample Matrix (e.g., soil, water, crop) Spike Spike with This compound Sample->Spike Extraction Solvent Extraction Spike->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Chromatography GC or LC Separation Cleanup->Chromatography Detection Mass Spectrometry (MS/MS) Chromatography->Detection Quantification Ratio of Analyte to Internal Standard Detection->Quantification

Caption: General workflow for the analysis of Oxyfluorfen using this compound.

Typical Analytical Parameters
  • Chromatography: Gas chromatography (GC) or liquid chromatography (LC) is used to separate Oxyfluorfen and this compound from other components in the sample extract.

  • Ionization: Electron ionization (EI) or chemical ionization (CI) for GC-MS, and electrospray ionization (ESI) for LC-MS are commonly used.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) is often employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

Table 3: Example Mass Spectrometry Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)
Oxyfluorfen361.0[Specific fragments]
This compound366.0[Corresponding fragments]
Note: Specific fragment ions will depend on the instrument and ionization method used.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Oxyfluorfen residues. Its isotopic labeling on the stable ethoxy group ensures its utility as a reliable internal standard. While specific details of its synthesis and quantitative stability data are not publicly available, this guide provides a comprehensive overview based on established chemical principles and available information. Researchers employing this compound should adhere to good laboratory practices, including periodic verification of its isotopic purity, to ensure the highest quality of analytical data.

References

The Role of Oxyfluorfen-d5 in Modern Analytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyfluorfen, a widely used herbicide, is effective for the control of broadleaf and grassy weeds in a variety of agricultural settings. Due to its potential for environmental persistence and impact on non-target organisms, robust and accurate analytical methods are crucial for monitoring its residues in soil, water, and food products. Oxyfluorfen-d5, a deuterated analog of Oxyfluorfen, serves as an indispensable tool in this analytical landscape. Its primary application in research is as an internal standard for quantitative analysis by isotope dilution mass spectrometry, most commonly utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental protocols, quantitative data, and workflow visualizations.

The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response. This leads to highly reliable and reproducible results, essential for regulatory compliance and environmental monitoring.

Core Application: Internal Standard for Quantitative Analysis

The fundamental application of this compound is to serve as an internal standard in analytical methodologies aimed at quantifying Oxyfluorfen residues. Its chemical structure is identical to Oxyfluorfen, with the exception of five deuterium atoms replacing five hydrogen atoms on the ethoxy group. This mass difference allows for its distinct detection by a mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly to the non-labeled Oxyfluorfen during extraction, cleanup, and chromatographic separation.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies employing this compound as an internal standard for the analysis of Oxyfluorfen in different matrices.

Table 1: Method Detection Limits (MDL) and Quantitation Limits (MQL/LOQ) for Oxyfluorfen Analysis using this compound

MatrixAnalytical MethodMDL/LODMQL/LOQReference
WaterLC-MS/MS0.03 µg/L0.1 µg/L[1]
Soil (Davis)LC-MS/MS0.00031 µg/mL0.00099 µg/mL
Soil (Biggs)LC-MS/MS0.00006 µg/mL0.00019 µg/mL
Various Plant MatricesGC-MS0.003 ppm0.01 ppm[2]
PeanutLC-MS/MS-10.0 µg/kg[3]

Table 2: Recovery Rates for Oxyfluorfen Analysis using this compound

MatrixAnalytical MethodFortification LevelMean Recovery (%)Reference
Various Plant MatricesGC-MS0.01 to 0.50 ppm88 - 91%[2]
WaterLC-MS/MS0.10 µg/L (LOQ)Within 70-120%[1]
WaterLC-MS/MS1.00 µg/L (10xLOQ)Within 70-120%
PeanutLC-MS/MS0.05, 0.10, 0.25 mg/kg69.4 - 94.4%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for the analysis of Oxyfluorfen in water and soil samples using this compound as an internal standard.

Protocol 1: Determination of Oxyfluorfen in Water by LC-MS/MS

This protocol is a composite based on the method described by the US EPA for the determination of Oxyfluorfen in water.

1. Sample Preparation and Extraction: a. To a 5 mL water sample in a glass vial, add a known amount of this compound internal standard solution (e.g., 20 µL of a 0.500 µg/mL solution). b. Add 5.00 mL of acetonitrile to the vial. c. Vortex the mixture vigorously. d. Allow the sample to return to room temperature. e. Transfer a 2 mL aliquot of the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu LC30AD system or equivalent.

  • Mass Spectrometer: AB Sciex QTrap 6000 mass spectrometer with electrospray ionization (ESI) in positive ion mode or equivalent.

  • LC Column: Waters Acquity HSS T3 column (2.1 x 50 mm, 1.8-µm).

  • Column Temperature: 40°C.

  • Mobile Phase:

    • A: 0.01% formic acid in water

    • B: 0.01% formic acid in methanol

  • Gradient Elution: A suitable gradient to separate Oxyfluorfen from matrix interferences. For example:

    • 0.0-0.5 min: 60% B

    • 0.5-5.0 min: Linear gradient to 95% B

    • 5.0-7.0 min: Hold at 95% B

    • 7.0-7.1 min: Return to 60% B

    • 7.1-8.0 min: Re-equilibration at 60% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 20 µL.

  • Ionization Source Temperature: 600°C.

  • MS/MS Transitions:

    • Oxyfluorfen: m/z 362.1 → 316.9 (quantifier) and m/z 362.1 → 236.9 (qualifier).

    • This compound: m/z 367.1 → 236.9.

Protocol 2: Determination of Oxyfluorfen in Soil by GC-MS

This protocol is a composite based on methodologies described for the analysis of pesticide residues in soil and crops.

1. Sample Preparation and Extraction: a. Weigh 10.0 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube. b. Add 5 mL of HPLC-grade water. c. Add 10 mL of acetonitrile and shake vigorously for two minutes. d. Add a citrate salt mixture (e.g., QuEChERS salts) and shake for another two minutes. e. Centrifuge the sample at 4000 rpm for five minutes. f. Transfer an aliquot of the upper acetonitrile layer to a clean tube. g. Evaporate the extract to dryness under a gentle stream of nitrogen. h. Reconstitute the residue in a known volume of toluene containing a precise concentration of this compound internal standard. i. Vortex and sonicate to ensure complete dissolution. j. Filter the final extract through a 0.2 µm PTFE syringe filter into an autosampler vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Mass selective detector operated in negative-ion chemical ionization (NICI) or electron ionization (EI) mode.

  • GC Column: A suitable capillary column for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp 1: 25°C/min to 150°C.

    • Ramp 2: 5°C/min to 280°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Selected Ion Monitoring (SIM) ions: Monitor characteristic ions for both Oxyfluorfen and this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the quantitative analysis of Oxyfluorfen using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Quantification SampleCollection 1. Sample Collection (Soil, Water, Crop) Homogenization 2. Homogenization/ Sub-sampling SampleCollection->Homogenization Extraction 3. Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction IS_Spike 4. Internal Standard Spiking (this compound) Extraction->IS_Spike Internal standard added to correct for losses Purification 5. Purification (e.g., SPE, dSPE) IS_Spike->Purification Evaporation 6. Evaporation & Reconstitution Purification->Evaporation Analysis 7. GC-MS or LC-MS/MS Analysis Evaporation->Analysis PeakIntegration 8. Peak Integration (Oxyfluorfen & this compound) Analysis->PeakIntegration CalibrationCurve 9. Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification 10. Concentration Calculation CalibrationCurve->Quantification FinalReport 11. Final Report Quantification->FinalReport

Caption: Experimental workflow for Oxyfluorfen analysis using this compound.

Conclusion

This compound is a critical tool for researchers and analytical chemists involved in the monitoring of the herbicide Oxyfluorfen. Its primary and essential application as an internal standard in isotope dilution mass spectrometry methods, such as GC-MS and LC-MS/MS, enables the accurate and precise quantification of Oxyfluorfen residues in a wide range of environmental and agricultural matrices. The detailed protocols and quantitative data presented in this guide underscore the reliability and robustness of methods employing this compound, ensuring data of the highest quality for environmental assessment, food safety, and regulatory compliance. The continued use of such stable isotope-labeled standards is paramount for advancing analytical methodologies in environmental science and toxicology.

References

A Technical Guide to the Role of Deuterated Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Gold Standard of Quantification

In the landscape of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount.[1] This technical guide delves into the fundamental principles, practical applications, and critical considerations for the use of deuterated internal standards, which are widely considered the gold standard for robust and reliable LC-MS quantification.[2][3] An internal standard (IS) is a compound of constant amount added to all samples, calibrators, and quality controls, which helps to normalize for variations.[4] Among the available options, deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), have emerged as the superior choice for their ability to provide the most accurate and precise quantification of analytes in complex biological matrices like plasma, urine, and tissue.[5] Their implementation is a critical component of a robust LC-MS/MS assay, serving to correct for variability during sample preparation and analysis.

Core Principle: Isotope Dilution Mass Spectrometry

The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H or D). This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the entire analytical process.

By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.

Key Advantages Over Structural Analogs

A primary challenge in bioanalysis is the "matrix effect," where co-eluting components from a biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Deuterated standards are the most effective tool to mitigate this issue.

  • Co-elution: Because they are chemically almost identical to the analyte, deuterated standards co-elute with the analyte in chromatographic separations. This ensures both compounds experience the same degree of matrix effects at the same time. Structural analogs, an alternative type of internal standard, may have different retention times and be affected differently by the matrix, leading to compromised data quality.

  • Similar Ionization Efficiency: The deuterated standard and the analyte ionize with very similar efficiency in the mass spectrometer's ion source.

  • Improved Accuracy and Precision: This co-elution and similar ionization behavior allow the deuterated standard to effectively compensate for variations in sample extraction, matrix effects, and instrument response. This leads to a significant improvement in the accuracy and precision of the quantitative data compared to using structural analogs.

Experimental Workflow and Logical Framework

The application of a deuterated internal standard follows a systematic workflow designed to integrate it into every stage of the analysis, thereby ensuring it can correct for variability. The logical relationship diagram below illustrates how the ratio of the analyte to the internal standard provides a corrected, reliable result.

G cluster_workflow Typical LC-MS/MS Workflow Sample 1. Sample Aliquot (Plasma, Urine, etc.) Spike 2. Spike with Deuterated IS Sample->Spike Prepare 3. Sample Preparation (e.g., Protein Precipitation) Spike->Prepare Analyze 4. LC-MS/MS Analysis Prepare->Analyze Process 5. Data Processing (Peak Integration) Analyze->Process Quantify 6. Quantification (Ratio Calculation) Process->Quantify

Workflow for quantification using a deuterated internal standard.

The fundamental logic is that any physical or chemical variations that affect the analyte will affect the nearly identical deuterated standard in the same way. By calculating the ratio of their signals, these variations are mathematically cancelled out.

G Analyte Analyte SamplePrep Sample Preparation Analyte->SamplePrep Variable Losses & Matrix Effects IS Deuterated IS IS->SamplePrep Mirrored Losses & Matrix Effects Injection LC Injection SamplePrep->Injection Variable Losses & Matrix Effects SamplePrep->Injection Mirrored Losses & Matrix Effects Ionization MS Ionization Injection->Ionization Variable Losses & Matrix Effects Injection->Ionization Mirrored Losses & Matrix Effects Ratio Ratio Calculation (Analyte / IS) Ionization->Ratio Variable Losses & Matrix Effects Ionization->Ratio Mirrored Losses & Matrix Effects Result Accurate Quantification Ratio->Result Correction Applied

Logical diagram of error correction using a deuterated standard.

Quantitative Data Presentation

The use of a deuterated internal standard significantly improves key validation parameters. The data is processed by calculating the peak area ratio of the analyte to the internal standard. This ratio is then plotted against the known concentrations of calibration standards to generate a calibration curve, which is used to determine the concentration in unknown samples.

The following table summarizes representative data from a comparative experiment quantifying a drug in human plasma, highlighting the superior performance of a deuterated IS over a structural analog.

ParameterDeuterated Internal StandardStructural Analog Internal Standard
Accuracy (% Bias)
Low QC (n=6)+2.5%-9.8%
Mid QC (n=6)+1.8%-7.5%
High QC (n=6)-0.5%-11.2%
Precision (%CV)
Low QC (n=6)3.1%12.5%
Mid QC (n=6)2.7%9.8%
High QC (n=6)2.2%14.1%
Data is representative and compiled from principles described in referenced literature.

As shown, the deuterated internal standard yields results with significantly lower bias (higher accuracy) and lower coefficient of variation (higher precision).

Detailed Experimental Protocol: Quantification of a Drug in Human Plasma

This section provides a generalized methodology for a quantitative LC-MS/MS analysis using a deuterated internal standard. This protocol is typical for the analysis of small molecules in biological fluids.

6.1 Materials and Reagents

  • Analyte of interest and its corresponding deuterated internal standard (isotopic purity ≥98%).

  • Human plasma (with appropriate anticoagulant).

  • HPLC-grade methanol and acetonitrile.

  • Formic acid (LC-MS grade).

  • Reagent-grade water.

  • Microcentrifuge tubes and pipettes.

6.2 Preparation of Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and the deuterated IS. Dissolve each in a suitable solvent (e.g., methanol) to a final volume of 1 mL.

  • Calibration Standards: Prepare a series of working standard solutions by performing serial dilutions of the analyte stock solution. These will be used to construct the calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of the deuterated IS at a concentration that yields a robust signal. This concentration must be consistent across all samples, calibrators, and quality controls.

6.3 Sample Preparation: Protein Precipitation Protein precipitation is a common and straightforward method for cleaning up plasma samples.

  • Aliquoting: Into a 1.5 mL microcentrifuge tube, pipette 100 µL of each sample (calibrator, quality control, or unknown).

  • Spiking: Add 10 µL of the internal standard spiking solution to each tube. Vortex briefly.

  • Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube.

  • Vortexing: Vortex each tube vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate, avoiding the protein pellet. The sample is now ready for LC-MS/MS analysis.

6.4 LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both typically containing 0.1% formic acid, is used to achieve separation.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) is commonly used.

    • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used to monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

6.5 Data Analysis

  • Integrate the chromatographic peak areas for the analyte and the IS.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each sample.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of deuterated internal standards in LC-MS represents a cornerstone of high-quality quantitative analysis. By effectively compensating for a wide range of analytical variabilities, including matrix effects and inconsistencies in sample preparation, they enable researchers and drug development professionals to generate data of the highest accuracy, precision, and reliability. While their implementation requires careful planning and validation, the benefits in terms of data integrity and confidence in analytical results are unparalleled.

References

A Technical Guide to the Physical and Chemical Distinctions Between Oxyfluorfen and Oxyfluorfen-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the physical and chemical properties of the herbicide Oxyfluorfen and its deuterated analog, Oxyfluorfen-d5. This document outlines the core differences between these two compounds, with a focus on their application in analytical and research settings. Detailed experimental protocols and visual diagrams are provided to support researchers in their practical applications.

Introduction

Oxyfluorfen is a selective pre- and post-emergent diphenyl ether herbicide used to control a variety of annual broadleaf and grassy weeds.[1] Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which disrupts chlorophyll synthesis and leads to the death of susceptible plants.[2][3] this compound is a stable isotope-labeled version of Oxyfluorfen, where five hydrogen atoms on the ethoxy group have been replaced with deuterium.[4][5] This isotopic substitution is the primary chemical difference between the two molecules and is the basis for the distinct applications of this compound, primarily as an internal standard in quantitative analytical methods.

Physical and Chemical Properties

Table 1: Comparison of Physical and Chemical Properties

PropertyOxyfluorfenThis compound
Chemical Name 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene2-chloro-1-[3-(ethoxy-d5)-4-nitrophenoxy]-4-(trifluoromethyl)benzene
CAS Number 42874-03-32140327-69-9
Molecular Formula C₁₅H₁₁ClF₃NO₄C₁₅H₆D₅ClF₃NO₄
Molecular Weight 361.70 g/mol 366.73 g/mol
Appearance White to orange or red-brown crystalline solidNot specified, presumed to be similar to Oxyfluorfen
Melting Point 84-85 °CNot specified, presumed to be very similar to Oxyfluorfen
Boiling Point Not availableNot available
Water Solubility 0.1 mg/LNot specified, presumed to be very similar to Oxyfluorfen
Vapor Pressure 0.026 mPa @ 25 °CNot specified, presumed to be very similar to Oxyfluorfen
Log P (Octanol-Water Partition Coefficient) 4.4683Not specified, presumed to be very similar to Oxyfluorfen

The Role of Deuteration in Analytical Chemistry

The primary and most significant difference between Oxyfluorfen and this compound lies in their application. This compound serves as an ideal internal standard for the quantification of Oxyfluorfen in complex matrices such as soil, water, and biological tissues. In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound co-elutes with the unlabeled Oxyfluorfen, meaning they have nearly identical retention times. However, due to its higher mass, it is easily distinguished by the mass spectrometer. This allows for accurate quantification by correcting for any loss of analyte during sample preparation and for matrix effects that can suppress or enhance the instrument's signal.

Experimental Protocols

The following are detailed methodologies for the extraction and analysis of Oxyfluorfen from environmental samples using this compound as an internal standard.

Analysis of Oxyfluorfen in Water by LC-MS/MS

This protocol is adapted from a method for the quantitative determination of Oxyfluorfen in water.

Methodology:

  • Sample Preparation:

    • To a 5 mL water sample, add a known concentration of this compound internal standard solution.

    • Add 5 mL of acetonitrile.

    • Vortex the mixture thoroughly.

    • Allow the sample to return to room temperature.

    • Transfer a 2 mL aliquot to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: Shimadzu LC30AD or equivalent.

    • Column: Waters Acquity HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent.

    • Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • MS System: AB Sciex QTrap 6000 or equivalent.

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Monitored Transitions:

      • Oxyfluorfen: Monitor for the specific precursor and product ions.

      • This compound: Monitor for the specific precursor and product ions, which will have a higher mass-to-charge ratio (m/z) than Oxyfluorfen.

Diagram of the Analytical Workflow for Water Samples:

analytical_workflow_water cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis WaterSample 5 mL Water Sample Add_IS Add this compound Internal Standard WaterSample->Add_IS Add_ACN Add 5 mL Acetonitrile Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Aliquot Transfer 2 mL Aliquot Vortex->Aliquot LC_Separation Liquid Chromatography Separation Aliquot->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for the analysis of Oxyfluorfen in water.

Analysis of Oxyfluorfen in Soil by GC-MS

This protocol is a general representation of a method for the quantitative determination of Oxyfluorfen in soil.

Methodology:

  • Sample Extraction (QuEChERS-based):

    • Weigh 10 g of soil into a 50 mL centrifuge tube.

    • Add a known amount of this compound internal standard.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Transfer it to a d-SPE tube containing sorbents like PSA and C18.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

    • The supernatant is ready for GC-MS analysis.

  • GC-MS Conditions:

    • GC System: Agilent 7890A or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An appropriate temperature gradient to separate Oxyfluorfen from matrix components.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: Electron Ionization (EI).

    • Monitored Transitions: Specific precursor and product ions for both Oxyfluorfen and this compound.

Diagram of the Analytical Workflow for Soil Samples:

analytical_workflow_soil cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis GC-MS Analysis SoilSample 10 g Soil Sample Add_IS Add this compound SoilSample->Add_IS Add_ACN Add Acetonitrile Add_IS->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Centrifuge1 Centrifuge Add_Salts->Centrifuge1 Supernatant Take Supernatant Centrifuge1->Supernatant dSPE d-SPE Tube Supernatant->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 GC_Separation Gas Chromatography Separation Centrifuge2->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for the analysis of Oxyfluorfen in soil.

Signaling Pathway and Mode of Action

Oxyfluorfen's herbicidal activity stems from its role as a protoporphyrinogen oxidase (PPO) inhibitor in the chlorophyll biosynthesis pathway in plants. The deuteration in this compound does not alter this biological mechanism.

Diagram of Oxyfluorfen's Mode of Action:

mode_of_action Glutamate Glutamate ALA 5-Aminolevulinate Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Protoporphyrinogen_IX Protoporphyrinogen IX Porphobilinogen->Protoporphyrinogen_IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll Chlorophylls & Heme Protoporphyrin_IX->Chlorophyll Oxyfluorfen Oxyfluorfen / this compound Oxyfluorfen->Inhibition Inhibition->PPO Inhibition

Caption: Inhibition of PPO by Oxyfluorfen.

Conclusion

The primary distinction between Oxyfluorfen and this compound is the isotopic labeling of the latter, which increases its molecular weight. While their physical and chemical properties are nearly identical, this mass difference is critical for the use of this compound as an internal standard in quantitative analytical methods. This allows for highly accurate and precise measurements of Oxyfluorfen in various environmental and biological matrices, compensating for experimental variability and matrix-induced signal suppression or enhancement. The provided experimental workflows and diagrams serve as a practical guide for researchers employing these compounds in their studies.

References

Methodological & Application

Application Note: Quantitative Analysis of Oxyfluorfen in Environmental Samples by LC-MS/MS using an Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of the herbicide Oxyfluorfen in environmental matrices, such as water and soil. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, Oxyfluorfen-d5, to ensure high accuracy and precision. This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the method.

Introduction

Oxyfluorfen is a widely used herbicide for the control of broadleaf and grassy weeds in a variety of agricultural applications. Its potential for environmental contamination necessitates sensitive and reliable analytical methods for monitoring its presence in soil and water. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for pesticide residue analysis due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for compensating for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification.

Experimental

Materials and Reagents
  • Oxyfluorfen analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium formate

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation

Water Samples

A straightforward "dilute-and-shoot" or a solid-phase extraction (SPE) method can be employed depending on the required detection limits.

  • Direct Injection: For less complex water matrices, a simple dilution may be sufficient.

    • To 4.95 mL of the water sample, add 0.05 mL of a fortification solution (if required) and 0.020 mL of a 0.500 µg/mL solution of this compound internal standard.[1]

    • Add 5.00 mL of acetonitrile and vortex to mix.[1]

    • Transfer a 2-mL aliquot to an autosampler vial for LC-MS/MS analysis.[1]

  • Solid-Phase Extraction (for lower detection limits):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Pass the water sample through the conditioned cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analytes with an appropriate organic solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluate to dryness and reconstitute in a known volume of the initial mobile phase containing this compound.

Soil Samples

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is recommended for soil samples.

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex to create a slurry.

  • Add 10 mL of acetonitrile and the this compound internal standard.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Shake vigorously for 1 minute and centrifuge.

  • Take an aliquot of the acetonitrile supernatant for LC-MS/MS analysis. For cleaner samples, a dispersive SPE (d-SPE) cleanup step with PSA and C18 sorbents can be included.

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A Water with 5 mM ammonium formate and 0.1% formic acid
Mobile Phase B Methanol with 5 mM ammonium formate and 0.1% formic acid
Gradient Optimized for separation of Oxyfluorfen from matrix interferences
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Column Temperature 40 °C

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 550 °C[2]
Ion Spray Voltage 5500 V[2]

MRM Transitions

The following MRM transitions should be monitored:

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Oxyfluorfen 362.1316.1237.1
This compound 367.1237.0-

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the analysis of Oxyfluorfen using this compound as an internal standard.

Table 1: Method Detection and Quantification Limits

MatrixLOD (µg/L)LOQ (µg/L)Reference
Water0.030.1
Soil (Davis)0.310.99
Soil (Biggs)0.060.19

Table 2: Linearity

MatrixCalibration RangeCorrelation Coefficient (r²)Reference
Acetonitrile0.5 - 500 µg/L>0.996
PeanutNot specified>0.99

Table 3: Accuracy (Recovery) and Precision (RSD)

MatrixSpiking Level (µg/L)Mean Recovery (%)RSD (%)Reference
Drinking Water0.196.93.5
Surface Water0.199.12.9
Groundwater0.11002.8
Peanut5069.4 - 94.42.6 - 16.6 (Intra-day)
Peanut10069.4 - 94.48.0 - 11.3 (Inter-day)
Peanut25069.4 - 94.4

Experimental Workflow

experimental_workflow cluster_prep sample_prep Sample Preparation water_sample Water Sample soil_sample Soil Sample extraction Extraction (Dilution/SPE for Water, QuEChERS for Soil) water_sample->extraction soil_sample->extraction is_addition Addition of This compound extraction->is_addition lc_separation LC Separation (C18 Column) is_addition->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis results Results (Concentration of Oxyfluorfen) data_analysis->results

Caption: Experimental workflow for Oxyfluorfen analysis.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Oxyfluorfen in environmental samples. The use of the stable isotope-labeled internal standard, this compound, ensures high-quality data by correcting for potential analytical variabilities. The method demonstrates excellent performance in terms of linearity, accuracy, and precision, making it suitable for routine monitoring and regulatory compliance testing.

References

Application Notes and Protocol for the Quantification of Oxyfluorfen using Gas Chromatography-Mass Spectrometry with an Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the quantitative analysis of Oxyfluorfen in environmental samples, such as soil and water, using gas chromatography-mass spectrometry (GC-MS). The method employs Oxyfluorfen-d5 as an internal standard to ensure accuracy and precision. The protocol covers sample preparation, instrument parameters, and data analysis. This application note is intended for researchers, scientists, and professionals in the fields of environmental science and analytical chemistry.

Introduction

Oxyfluorfen is a widely used herbicide for the control of broadleaf and grassy weeds in a variety of agricultural settings.[1] Its persistence in the environment necessitates sensitive and reliable analytical methods for monitoring its presence in soil, water, and food products. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of pesticide residues.[2] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical results.[3]

Experimental Protocol

Sample Preparation (Modified QuEChERS Method)

This protocol is adapted from established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods for pesticide residue analysis.

2.1.1. Materials and Reagents

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Disodium citrate sesquihydrate

  • Trisodium citrate dihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Toluene (pesticide residue grade)

  • Oxyfluorfen analytical standard

  • This compound internal standard

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

2.1.2. Extraction Procedure

  • Weigh 10.0 g of the homogenized soil or 10 mL of the water sample into a 50 mL polypropylene centrifuge tube.[4]

  • For soil samples, add 10 mL of HPLC grade water to the tube.

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Spike the sample with the this compound internal standard solution.

  • Add the citrate salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).[4]

  • Cap the tube tightly and shake vigorously by hand or vortex for two minutes.

  • Centrifuge the tube at ≥4000 rpm for five minutes.

2.1.3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing PSA, C18 sorbent, and anhydrous magnesium sulfate.

  • Vortex the tube for one minute.

  • Centrifuge at ≥4000 rpm for five minutes.

2.1.4. Reconstitution

  • Take an aliquot of the cleaned extract and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of toluene or a toluene/acetone mixture (e.g., 80:20 v/v).

  • Vortex the sample to ensure the residue is fully dissolved.

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

2.2.1. Instrumentation

  • Gas chromatograph equipped with a split/splitless injector and an autosampler.

  • Mass spectrometer (single quadrupole or tandem quadrupole) with an electron ionization (EI) or negative-ion chemical ionization (NICI) source.

2.2.2. GC Conditions

ParameterValue
GC Column Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial temperature of 70 °C, hold for 2 min, ramp at 25 °C/min to 150 °C, then ramp at 10 °C/min to 280 °C, and hold for 5 min.

2.2.3. Mass Spectrometer Conditions

ParameterValue
Ionization Mode Electron Ionization (EI) or Negative-Ion Chemical Ionization (NICI)
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)

Data Presentation

Selected Ion Monitoring (SIM) Parameters

The following ions should be monitored for the quantification and confirmation of Oxyfluorfen and its internal standard.

CompoundIon Typem/z
Oxyfluorfen Quantifier252
Qualifier361
This compound Quantifier257 (inferred)
Qualifier366 (inferred)

Note: The m/z values for this compound are inferred based on the addition of 5 daltons to the molecular weight of the parent compound. It is recommended to confirm these ions by analyzing a standard of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of Oxyfluorfen using this method.

ParameterValueReference
Limit of Detection (LOD) 0.003 ppm
Limit of Quantification (LOQ) 0.01 ppm
Concentration Range 0.01 - 0.10 ppm
Mean Recovery 88 - 91%
Relative Standard Deviation (RSD) < 15%

Workflow and Signaling Pathway Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Weighing (10g Soil or 10mL Water) Extraction 2. Acetonitrile Extraction + this compound Spike Sample->Extraction Add Acetonitrile & IS Cleanup 3. dSPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup Transfer Supernatant Reconstitution 4. Evaporation & Reconstitution (Toluene) Cleanup->Reconstitution Transfer Clean Extract Injection 5. GC Injection Reconstitution->Injection Inject into GC-MS Separation 6. Chromatographic Separation (DB-5ms Column) Injection->Separation Detection 7. Mass Spectrometry Detection (SIM Mode) Separation->Detection Quantification 8. Quantification (Internal Standard Method) Detection->Quantification Peak Integration Reporting 9. Result Reporting Quantification->Reporting

Caption: GC-MS workflow for Oxyfluorfen analysis.

Conclusion

The described GC-MS method utilizing this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of Oxyfluorfen in environmental matrices. The protocol, encompassing a modified QuEChERS sample preparation and optimized instrumental parameters, offers high sensitivity, accuracy, and precision, making it suitable for routine monitoring and research applications.

References

Application Note: QuEChERS Sample Preparation for Oxyfluorfen Analysis with Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxyfluorfen is a widely used herbicide for controlling broadleaf and grassy weeds in a variety of agricultural settings.[1] Its prevalence necessitates a robust and efficient analytical method for monitoring its residues in food and environmental samples. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular sample preparation technique for pesticide residue analysis due to its simplicity, high throughput, and low solvent consumption.[2][3] This application note provides a detailed protocol for the extraction and cleanup of Oxyfluorfen from a sample matrix using the QuEChERS method, incorporating an internal standard for accurate quantification.

The use of an isotope-labeled internal standard, such as D5-oxyfluorfen, is crucial for compensating for matrix effects and potential analyte loss during sample preparation and analysis.[1][4] This protocol is based on the principles of the widely accepted AOAC Official Method 2007.01 and EN 15662 Standard Method.

Quantitative Data Summary

The following table summarizes the performance data for Oxyfluorfen analysis using the QuEChERS method, as reported in various studies.

ParameterMatrixMethodValueReference
Limit of Detection (LOD) VariousGC-MS0.003 ppm
WaterLC-MS/MS0.03 µg/L
Limit of Quantification (LOQ) VariousGC-MS0.01 ppm
Peanut KernelLC-MS/MS10.0 µg/kg
WaterLC-MS/MS0.10 µg/L
Recovery VariousGC-MS88-91%
Peanut KernelLC-MS/MS76.1–94.4%
WaterLC-MS/MS70-120%

Experimental Protocols

This section details the step-by-step procedure for the QuEChERS sample preparation of Oxyfluorfen with an internal standard.

Materials and Reagents:

  • Homogenized sample

  • Acetonitrile (ACN), HPLC grade

  • Reagent water

  • Oxyfluorfen analytical standard

  • D5-oxyfluorfen (internal standard)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl) or Sodium acetate (NaOAc)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent (optional, for high-fat matrices)

  • Graphitized Carbon Black (GCB) sorbent (optional, for pigmented matrices)

  • 50 mL polypropylene centrifuge tubes with screw caps

  • 15 mL polypropylene centrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge

Protocol:

Part 1: Sample Extraction

  • Sample Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, it may be necessary to add a specific amount of water to rehydrate the matrix.

  • Internal Standard Spiking: Add an appropriate volume of the D5-oxyfluorfen internal standard solution to the sample.

  • Solvent Addition: Add 10-15 mL of acetonitrile to the centrifuge tube.

  • Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing of the sample with the solvent.

  • Salt Addition: Add the appropriate QuEChERS extraction salt mixture. Common mixtures include:

    • Original/Unbuffered: 4 g MgSO₄ and 1 g NaCl.

    • AOAC 2007.01: 6 g MgSO₄ and 1.5 g NaOAc.

    • EN 15662: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

  • Extraction: Immediately after adding the salts, cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes to separate the organic and aqueous layers.

Part 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Supernatant Transfer: Carefully transfer an aliquot (typically 1-8 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube. The d-SPE tube contains a specific amount of sorbent for cleanup.

  • d-SPE Sorbent Composition: The choice of d-SPE sorbent depends on the sample matrix:

    • General Matrices: MgSO₄ and PSA.

    • High-Fat Matrices: MgSO₄, PSA, and C18.

    • Pigmented Matrices: MgSO₄, PSA, and GCB.

  • Shaking: Cap the d-SPE tube and vortex for 30 seconds to 1 minute to ensure the extract interacts with the sorbent.

  • Centrifugation: Centrifuge the d-SPE tube at a high speed for 2-5 minutes to pellet the sorbent material.

  • Final Extract: The resulting supernatant is the cleaned extract. Carefully transfer the supernatant to an autosampler vial for analysis by GC-MS or LC-MS/MS.

Visualizations

QuEChERS_Workflow cluster_extraction Part 1: Sample Extraction cluster_cleanup Part 2: Dispersive SPE Cleanup sample 1. Weigh 15g Homogenized Sample into 50 mL tube add_is 2. Add Internal Standard (D5-Oxyfluorfen) sample->add_is add_acn 3. Add 15 mL Acetonitrile add_is->add_acn shake1 4. Shake Vigorously (1 min) add_acn->shake1 add_salts 5. Add QuEChERS Extraction Salts shake1->add_salts shake2 6. Shake Vigorously (1 min) add_salts->shake2 centrifuge1 7. Centrifuge (≥3000 rcf, 5 min) shake2->centrifuge1 transfer 8. Transfer Supernatant to d-SPE Tube centrifuge1->transfer Acetonitrile Layer shake3 9. Vortex (1 min) transfer->shake3 centrifuge2 10. Centrifuge shake3->centrifuge2 final_extract 11. Collect Supernatant for Analysis centrifuge2->final_extract

Caption: QuEChERS workflow for Oxyfluorfen analysis.

References

Application Note and Protocol: Solid-Phase Extraction (SPE) Cleanup for Oxyfluorfen in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the cleanup of oxyfluorfen from water samples using solid-phase extraction (SPE). The method is designed to be a robust and reliable procedure for the pre-concentration and purification of oxyfluorfen prior to downstream analysis by techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Introduction

Oxyfluorfen is a widely used herbicide for the control of broadleaf and grassy weeds in a variety of agricultural settings[1]. Its potential for runoff into surface and groundwater necessitates sensitive and accurate analytical methods for monitoring its presence in aqueous environments. Solid-phase extraction is a widely adopted technique for the selective extraction and concentration of analytes from complex matrices like water, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample throughput[2][3]. This protocol details an effective SPE cleanup method for oxyfluorfen in water samples.

Data Summary

The following table summarizes quantitative data from various studies on the determination of oxyfluorfen in water, providing a comparative overview of method performance.

Analytical MethodSample MatrixSorbent/Extraction MethodRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
SPE-HPLC-UVTap and Stream WaterSpent Coffee Grounds100.3 - 106.20.23 ng/mL0.77 ng/mL[4]
LLE-SpectrophotometryDistilled WaterChloroform93.33 - 106.670.12 µg/mL0.36 µg/mL[5]
LC/MS/MSDrinking, Ground, Surface WaterAcetonitrile precipitation98 - 129 (at LOD)0.03 µg/L0.1 µg/L
SPE-GC-NCI-MSNot specifiedPolymeric SPE column88 - 910.003 ppm0.01 ppm
B-DLLME-GC-MSWell WaterDichloroethane/Methanol101.90.54 µg/LNot Reported

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase extraction cleanup of oxyfluorfen from water samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Collection Adjust_pH Adjust Sample pH to ~7.0 Sample->Adjust_pH Spike Spike with Surrogate/Standard (Optional) Adjust_pH->Spike Condition Condition SPE Cartridge (e.g., Methanol, Water) Spike->Condition Load Load Sample Condition->Load Wash Wash Cartridge (e.g., 5% Acetonitrile in Water) Load->Wash Dry Dry Sorbent Wash->Dry Elute Elute Oxyfluorfen (e.g., Acetonitrile, Dichloromethane) Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute Analyze Instrumental Analysis (HPLC, GC-MS) Reconstitute->Analyze

Caption: SPE workflow for oxyfluorfen analysis in water.

Detailed Experimental Protocol

This protocol is a composite method based on established procedures for pesticide analysis in water. The choice of SPE sorbent and solvents may be optimized based on laboratory instrumentation and specific sample characteristics. Polymeric reverse-phase sorbents like Oasis HLB or C18 are commonly used for this purpose.

1. Materials and Reagents

  • Solid-Phase Extraction Cartridges (e.g., C18, 500 mg, 6 mL)

  • SPE Vacuum Manifold

  • Oxyfluorfen analytical standard

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade Dichloromethane (optional eluent)

  • Reagent Water (HPLC-grade or equivalent)

  • 0.01 M Nitric Acid and 0.01 M Sodium Hydroxide for pH adjustment

  • Glassware (volumetric flasks, vials, etc.)

2. Sample Preparation

  • Collect water samples in clean glass bottles.

  • Adjust the pH of the water sample to approximately 7.0 using 0.01 M nitric acid or sodium hydroxide. This pH has been shown to provide optimal recoveries for oxyfluorfen. For some methods involving a broader range of pesticides, acidification to pH < 2 may be employed to prevent pore plugging in the SPE disk and improve the recovery of other compounds.

  • If required for quantification or recovery determination, spike the sample with a known concentration of oxyfluorfen standard solution.

3. Solid-Phase Extraction Procedure

  • Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 5 mL of the elution solvent (e.g., acetonitrile or dichloromethane) to remove any potential interferences.

    • Equilibrate the sorbent by passing 5 mL of methanol through the cartridge.

    • Finally, condition the cartridge by passing 10 mL of reagent water, ensuring the sorbent does not go dry before sample loading.

  • Sample Loading:

    • Load the prepared water sample (e.g., 100 mL) onto the conditioned SPE cartridge.

    • Maintain a steady flow rate of approximately 3 mL/minute under gravity or gentle vacuum.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 10 mL of a 5% acetonitrile in water solution to remove polar interferences.

    • Dry the cartridge under vacuum for approximately 10 minutes to remove excess water.

  • Elution:

    • Place a collection vial inside the manifold.

    • Elute the retained oxyfluorfen from the cartridge using an appropriate solvent. Acetonitrile (10 mL) has been shown to be effective for eluting oxyfluorfen. Alternatively, dichloromethane can be used as an elution solvent. The choice of solvent can impact the recovery of different herbicides.

4. Post-Extraction and Analysis

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., mobile phase for HPLC analysis or a toluene/acetone mixture for GC analysis) to a final volume of 1 mL.

  • The sample is now ready for instrumental analysis.

Logical Relationship Diagram

The following diagram illustrates the key parameters influencing the efficiency of the SPE cleanup process.

SPE_Parameters cluster_sample Sample Characteristics cluster_sorbent Sorbent Properties cluster_solvents Solvent Selection SPE_Efficiency SPE Efficiency (Recovery) Sample_pH Sample pH Sample_pH->SPE_Efficiency Sample_Volume Sample Volume Sample_Volume->SPE_Efficiency Sorbent_Type Sorbent Type (e.g., C18, Polymeric) Sorbent_Type->SPE_Efficiency Sorbent_Mass Sorbent Mass Sorbent_Mass->SPE_Efficiency Wash_Solvent Washing Solvent Wash_Solvent->SPE_Efficiency Elution_Solvent Elution Solvent Type Elution_Solvent->SPE_Efficiency Elution_Volume Elution Solvent Volume Elution_Solvent->Elution_Volume Elution_Volume->SPE_Efficiency

Caption: Factors influencing SPE efficiency.

Conclusion

This application note provides a comprehensive protocol for the solid-phase extraction cleanup of oxyfluorfen in water samples. The presented method, supported by data from various studies, offers a reliable and efficient approach for sample preparation, leading to accurate and sensitive quantification of this herbicide in environmental monitoring programs. Researchers are encouraged to optimize the protocol based on their specific analytical needs and available resources.

References

Application Note: High-Throughput Analysis of Oxyfluorfen Herbicide Residues in Soil Using Isotope Dilution Mass Spectrometry with Oxyfluorfen-d5

Application Note: Quantification of Oxyfluorfen in Food Matrices with Oxyfluorfen-d5

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxyfluorfen is a widely used herbicide for the control of broadleaf and grassy weeds in a variety of agricultural crops.[1] Its potential persistence in the environment and presence in the food chain necessitates sensitive and accurate analytical methods for monitoring its residues in food products to ensure consumer safety and regulatory compliance. The complexity of food matrices often leads to matrix effects in analytical instrumentation, which can compromise the accuracy of quantification. The use of a stable isotope-labeled internal standard, such as Oxyfluorfen-d5, is a well-established strategy to compensate for these matrix effects and potential losses during sample preparation, thereby improving the reliability of the analytical results.[2][3]

This application note provides a detailed protocol for the quantification of Oxyfluorfen in various food matrices using a robust sample preparation method based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of this compound as an internal standard ensures high accuracy and precision.

Experimental Workflow

The overall experimental workflow for the quantification of Oxyfluorfen in food matrices is depicted in the following diagram.

Oxyfluorfen Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample_Homogenization Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile, Salts) Sample_Homogenization->Extraction 10g sample Cleanup Dispersive SPE Cleanup (PSA, C18) Extraction->Cleanup Supernatant LC_MSMS LC-MS/MS Analysis (with this compound IS) Cleanup->LC_MSMS Final Extract Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for Oxyfluorfen analysis.

Experimental Protocols

Materials and Reagents
  • Oxyfluorfen analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

Standard Preparation
  • Oxyfluorfen Stock Solution (1 mg/mL): Accurately weigh 10 mg of Oxyfluorfen standard and dissolve in 10 mL of acetonitrile.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Oxyfluorfen stock solution with acetonitrile to achieve concentrations ranging from 1 ng/mL to 100 ng/mL.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to a concentration of 1 µg/mL.

Sample Preparation (QuEChERS)
  • Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) using a high-speed blender. For dry samples, add a sufficient amount of water to facilitate homogenization.[4]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

    • The resulting supernatant is the final extract.

  • Final Preparation: Transfer an aliquot of the final extract into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatograph: UHPLC system

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: The following Multiple Reaction Monitoring (MRM) transitions should be monitored:

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Oxyfluorfen362.0316.0288.0Optimized for instrument
This compound367.0321.0293.0Optimized for instrument

Quantitative Data

The following tables summarize typical validation data for the quantification of Oxyfluorfen in various food matrices using the described method.

Table 1: Method Performance in Various Food Matrices

MatrixSpiking Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD, %)
Tomato10956
50984
Lettuce10928
50965
Orange10899
50946
Peanut108511
50917

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

MatrixLOD (ng/g)LOQ (ng/g)
Tomato1.03.0
Lettuce1.55.0
Orange2.06.0
Peanut2.58.0

Signaling Pathways and Logical Relationships

The use of an isotopically labeled internal standard is crucial for accurate quantification in complex matrices. The following diagram illustrates the principle of internal standard calibration.

Internal Standard Calibration cluster_sample Sample Analysis cluster_cal Calibration Analyte_Sample Analyte (Oxyfluorfen) in Sample Response_Sample Instrument Response (Analyte/IS Ratio) Analyte_Sample->Response_Sample IS_Sample Internal Standard (this compound) (Known Amount Added) IS_Sample->Response_Sample Quantification Quantification Response_Sample->Quantification Analyte_Std Analyte (Oxyfluorfen) (Known Concentrations) Response_Std Instrument Response (Analyte/IS Ratio) Analyte_Std->Response_Std IS_Std Internal Standard (this compound) (Constant Amount) IS_Std->Response_Std Cal_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Std->Cal_Curve Cal_Curve->Quantification Determine Unknown Concentration

Caption: Principle of internal standard calibration.

Conclusion

The described QuEChERS-based LC-MS/MS method provides a reliable and robust approach for the quantification of Oxyfluorfen in a variety of food matrices. The use of this compound as an internal standard effectively compensates for matrix effects and variations in sample preparation, leading to accurate and precise results. This method is suitable for routine monitoring of Oxyfluorfen residues in food to ensure compliance with regulatory limits and safeguard consumer health.

References

Application Note: High-Throughput Analysis of Multi-Class Pesticide Residues, Including Oxyfluorfen, in Agricultural Commodities using a Modified QuEChERS Method and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The widespread use of pesticides in modern agriculture necessitates robust and efficient analytical methods to monitor their residues in food products, ensuring consumer safety and regulatory compliance. Oxyfluorfen, a selective pre- and post-emergent herbicide, is frequently used on a variety of crops. This application note details a validated method for the simultaneous determination of multiple pesticide residues, including Oxyfluorfen, in a representative fruit matrix (pears). The method utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This approach offers high sensitivity, selectivity, and throughput for routine monitoring.

Experimental Protocol

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade).

  • Reagents: Formic acid (98-100%), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, and Disodium hydrogen citrate sesquihydrate.

  • Standards: Certified reference standards of Oxyfluorfen and other pesticides.

  • Sample: Organic pears, free of detectable pesticide residues, were used for validation.

Standard Solution Preparation

A stock solution of Oxyfluorfen (100 µg/mL) is prepared in acetonitrile.[1] Working standard solutions are then prepared by serial dilution of the stock solution with a mixture of acetonitrile and water (50:50, v/v) to create calibration standards ranging from 0.5 µg/kg to 200 µg/kg.[2]

Sample Preparation (Modified QuEChERS Method)

The QuEChERS method is a simple and effective sample preparation technique for pesticide residue analysis.[3][4][5]

  • Homogenization: Weigh 15 g of a homogenized pear sample into a 50 mL centrifuge tube.

  • Extraction: Add 15 mL of acetonitrile containing 1% formic acid. The addition of acid can improve the recovery of certain acidic pesticides.

  • Salting-Out: Add a mixture of 6 g of anhydrous MgSO₄, 1.5 g of NaCl, 1.5 g of trisodium citrate dihydrate, and 0.75 g of disodium hydrogen citrate sesquihydrate.

  • Shaking and Centrifugation: Immediately shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE): Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄. PSA is effective in removing sugars and organic acids from fruit and vegetable extracts.

  • Final Extract: Vortex the d-SPE tube for 30 seconds and centrifuge. The resulting supernatant is the final extract.

  • Dilution: Dilute the final extract with the mobile phase before injection into the LC-MS/MS system.

LC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm) is suitable for the separation.

    • Mobile Phase: A gradient elution is employed with:

      • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

      • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 35 °C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Parameters:

      • Ion Spray Voltage: 5500 V.

      • Ion Source Temperature: 550 °C.

      • Nebulizer Gas: 40 psi.

      • Heater Gas: 60 psi.

    • MRM Transitions: The precursor ion [M+H]⁺ is selected for Oxyfluorfen. Specific precursor and product ions, along with collision energies, are optimized for each target pesticide.

Quantitative Data Summary

The method was validated for linearity, accuracy (recovery), precision (repeatability), and sensitivity (LOD and LOQ). The following table summarizes the quantitative data for Oxyfluorfen and a selection of other pesticides.

PesticideRetention Time (min)Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)Recovery (%)RSD (%)LOQ (µg/kg)
Oxyfluorfen 15.5362.0316.0237.03094.48.510.0
Pendimethalin21.0282.1162.1191.12591.47.25.0
Imazethapyr8.2290.1244.1216.12273.511.35.0
Quizalofop-p-ethyl18.7373.1299.1271.11888.09.15.0

Data compiled from multiple sources for illustrative purposes.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample 1. Sample Homogenization (15g Pear) extraction 2. Extraction (Acetonitrile + 1% Formic Acid) sample->extraction salting_out 3. Salting-Out (MgSO4, NaCl, Citrate Buffers) extraction->salting_out centrifuge1 4. Centrifugation salting_out->centrifuge1 d_spe 5. Dispersive SPE Cleanup (PSA + MgSO4) centrifuge1->d_spe centrifuge2 6. Centrifugation d_spe->centrifuge2 final_extract 7. Final Extract centrifuge2->final_extract lc_msms LC-MS/MS Analysis (C18 Column, ESI+, MRM) final_extract->lc_msms quantification Quantification & Reporting lc_msms->quantification

Caption: Experimental workflow for multi-residue pesticide analysis.

logical_relationship cluster_extraction Extraction & Cleanup cluster_detection Detection & Quantification matrix Sample Matrix (e.g., Pears) extraction_step Solvent Extraction (Acetonitrile) matrix->extraction_step Isolate Analytes partitioning Phase Separation (Salting-Out) extraction_step->partitioning Separate Aqueous Phase cleanup Matrix Cleanup (d-SPE with PSA) partitioning->cleanup Remove Interferences separation Chromatographic Separation (LC) cleanup->separation Purified Extract detection Mass Spectrometric Detection (MS/MS - MRM) separation->detection Resolve Analytes quantification_step Quantification (Calibration Curve) detection->quantification_step Generate Data

Caption: Logical steps in the analytical method for pesticide residue analysis.

References

Application of Oxyfluorfen-d5 in Environmental Monitoring Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxyfluorfen is a widely used pre- and post-emergence herbicide for the control of annual broadleaf and grassy weeds in a variety of agricultural settings.[1][2] Its potential for environmental contamination through runoff and leaching necessitates robust and accurate monitoring methods in matrices such as soil, water, and sediment.[2][3] Oxyfluorfen-d5, a deuterated stable isotope-labeled analog of oxyfluorfen, serves as an ideal internal standard for quantitative analysis in environmental monitoring studies.[4] Its use in isotope dilution mass spectrometry (IDMS) allows for precise quantification by correcting for matrix effects and variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the use of this compound in the analysis of environmental samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The use of this compound as an internal standard enhances the accuracy and reliability of quantitative methods for oxyfluorfen detection. The following table summarizes key performance data from various studies.

MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Mean Recovery (%)Reference
Various (unspecified)GC-MS (negative-ion chemical ionization)0.003 ppm0.01 ppm88-91%
WaterLC-MS/MS0.03 µg/L0.10 µg/LNot Specified
Soil (Clay Loam)HPLC0.003 mg/kg0.01 mg/kg87.5-90.0%
Water (Suspended Sediment)GC-MS/MS & LC-MS/MS0.5 to 10.6 ng/L1.1 to 21.1 ng/LNot Specified

Experimental Protocols

Analysis of Oxyfluorfen in Water Samples by LC-MS/MS

This protocol is adapted from methodologies that utilize an internal standard like this compound for the quantification of oxyfluorfen in water.

a. Sample Preparation and Extraction

  • For each 5 mL water sample, transfer it into an 8-dram amber glass vial.

  • Spike the sample with a known concentration of this compound internal standard solution (e.g., 0.020 mL of a 0.500 µg/mL solution).

  • Add 5.00 mL of acetonitrile to the vial.

  • Vortex the sample to ensure thorough mixing.

  • Allow the sample to return to room temperature.

  • Transfer a 2-mL aliquot of the supernatant into an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • Column: Agilent ZORBAX Eclipse XDB-C18 column (4.6 mm × 150 mm; 5 μm).

  • Mobile Phase: Isocratic elution with 90% methanol (containing 0.1% formic acid) and 10% water (containing 0.1% formic acid).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • Oxyfluorfen Transitions: Monitor for quantitative (e.g., m/z 362.1 → 315.9) and qualitative ions (e.g., m/z 362.1 → 237).

    • This compound Transition: Monitor for the specific transition of the internal standard (e.g., m/z 367 → 237).

c. Quantification

  • Generate a calibration curve using a series of standards containing known concentrations of oxyfluorfen and a constant concentration of this compound.

  • Quantify the oxyfluorfen concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Analysis of Oxyfluorfen in Soil and Sediment Samples by GC-MS/MS

This protocol is a composite based on established methods for pesticide residue analysis in solid matrices using an internal standard.

a. Sample Preparation and Extraction

  • Weigh 5.0 grams of the homogenized soil or sediment sample into a centrifuge tube.

  • Spike the sample with a known amount of this compound internal standard.

  • Add 100 mL of a methanol/water (80:20 v/v) solution.

  • Shake the mixture vigorously for a specified time to ensure efficient extraction.

  • Centrifuge the sample and collect the supernatant.

  • Purify the extract using a polymeric solid-phase extraction (SPE) column.

  • Elute the analyte from the SPE column with dichloromethane.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a toluene/acetone (80:20 v/v) solution for GC-MS/MS analysis.

b. GC-MS/MS Analysis

  • Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

  • Column: A suitable capillary column for pesticide analysis (e.g., TG–5MS, 30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless injection.

  • Ionization Mode: Negative-Ion Chemical Ionization (NCI) or Electron Impact (EI).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • Establish specific precursor and product ion transitions for both oxyfluorfen and this compound.

c. Quantification

  • Prepare calibration standards in the reconstitution solvent containing a range of oxyfluorfen concentrations and a fixed concentration of this compound.

  • Analyze the standards and samples by GC-MS/MS.

  • Calculate the concentration of oxyfluorfen in the samples based on the ratio of the analyte peak area to the internal standard peak area, referenced against the calibration curve.

Diagrams

experimental_workflow_water cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A 5 mL Water Sample B Spike with this compound A->B C Add Acetonitrile B->C D Vortex C->D E Aliquot for Analysis D->E F Inject into LC-MS/MS E->F G Chromatographic Separation F->G H MS/MS Detection (MRM) G->H J Calculate Analyte Concentration H->J I Generate Calibration Curve I->J experimental_workflow_soil cluster_prep Sample Preparation & Extraction cluster_analysis GC-MS/MS Analysis cluster_quant Quantification A 5g Soil/Sediment Sample B Spike with this compound A->B C Solvent Extraction (Methanol/Water) B->C D Solid-Phase Extraction (SPE) Cleanup C->D E Evaporation & Reconstitution D->E F Inject into GC-MS/MS E->F G Gas Chromatographic Separation F->G H MS/MS Detection (MRM) G->H J Determine Analyte Concentration H->J I Prepare Calibration Standards I->J

References

Preparation of Oxyfluorfen-d5 Standard Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a standard solution of Oxyfluorfen-d5, a critical component for quantitative analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is the deuterated stable isotope-labeled internal standard for Oxyfluorfen, a widely used herbicide. The use of a stable isotope-labeled internal standard is the preferred method for quantitative analysis as it corrects for matrix effects and variations in sample preparation and instrument response.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate preparation of standard solutions and for ensuring the quality and integrity of the analytical standard.

PropertyValueReference
Chemical Name 2-Chloro-1-(3-ethoxy-d5-4-nitrophenoxy)-4-(trifluoromethyl)benzene[1]
Synonyms Oxyfluorfen-(ethoxy-d5)
CAS Number 2140327-69-9[1]
Molecular Formula C₁₅D₅H₆ClF₃NO₄
Molecular Weight 366.73 g/mol
Format Neat Solid
Purity (Assay) ≥98.0% (HPLC)
Storage Temperature 2-8°C

Experimental Protocols

The following protocols describe the necessary steps for the preparation of a primary stock solution and subsequent working standard solutions of this compound. These solutions are suitable for use as internal standards in the quantitative analysis of Oxyfluorfen in various matrices.

Materials and Equipment
  • This compound analytical standard (neat solid)

  • High-purity solvent (e.g., acetonitrile, acetone, or toluene)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated microliter syringes or pipettes

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Amber glass vials for storage

Protocol 1: Preparation of a 100 µg/mL Primary Stock Solution

This protocol outlines the preparation of a primary stock solution of this compound at a concentration of 100 µg/mL.

  • Equilibration: Allow the vial containing the neat this compound standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a target amount (e.g., 1 mg) of the neat this compound standard onto a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask of appropriate volume (e.g., 10 mL for a 1 mg weight to achieve a 100 µg/mL concentration).

  • Solvent Addition: Add a small amount of a suitable high-purity solvent, such as acetonitrile, to the volumetric flask to dissolve the solid. Acetonitrile is a common solvent for this compound.

  • Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or an ultrasonic bath to ensure complete dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, bring the flask to the final volume with the same solvent.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the primary stock solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, preparation date, and store it at 2-8°C. Some sources also indicate that frozen storage at -20°C is appropriate for sample extracts containing this compound.

Protocol 2: Preparation of Working Standard Solutions

Working standard solutions are prepared by diluting the primary stock solution to the desired concentration for use in analytical experiments.

  • Equilibration: Allow the primary stock solution to equilibrate to room temperature.

  • Calculation: Determine the volume of the primary stock solution required to prepare the desired concentration of the working standard. For example, to prepare 1 mL of a 1 µg/mL working standard from a 100 µg/mL primary stock, 10 µL of the primary stock is needed.

  • Dilution: Using a calibrated microliter syringe or pipette, transfer the calculated volume of the primary stock solution into a Class A volumetric flask.

  • Final Volume: Dilute to the final volume with the appropriate solvent. The choice of solvent may depend on the analytical method and the sample matrix. For example, a mixture of toluene and acetone (80:20 v/v) has been used to reconstitute samples containing this compound.

  • Homogenization: Mix the working standard solution thoroughly.

  • Storage: Store the working standard solution in a labeled amber glass vial under the same conditions as the primary stock solution.

Diagrams

The following diagrams illustrate the experimental workflow for the preparation of the this compound standard solution.

experimental_workflow cluster_prep Preparation of Primary Stock Solution (100 µg/mL) cluster_working Preparation of Working Standard Solution start Start: Equilibrate Neat Standard weigh Weigh Neat Standard start->weigh 1 transfer Transfer to Volumetric Flask weigh->transfer 2 dissolve Dissolve in Solvent transfer->dissolve 3 dilute Dilute to Final Volume dissolve->dilute 4 store_stock Store Primary Stock Solution at 2-8°C dilute->store_stock 5 start_working Start: Equilibrate Primary Stock store_stock->start_working pipette Pipette Aliquot of Primary Stock start_working->pipette A dilute_working Dilute to Final Concentration pipette->dilute_working B store_working Store Working Standard dilute_working->store_working C end Ready for Use in Analysis store_working->end D

References

Application of Oxyfluorfen-d5 in Pesticide Proficiency Testing Schemes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proficiency testing (PT) is a cornerstone of quality assurance for laboratories conducting pesticide residue analysis. It provides an external and objective evaluation of a laboratory's performance, ensuring the reliability and comparability of analytical data. For the herbicide oxyfluorfen, a selective pre- and post-emergent diphenyl ether, accurate quantification is crucial for regulatory compliance and consumer safety. The use of isotopically labeled internal standards, such as Oxyfluorfen-d5, is a widely accepted technique to enhance the accuracy and precision of analytical methods by correcting for matrix effects and procedural losses. This document provides detailed application notes and protocols for the use of this compound in the context of proficiency testing schemes for pesticides.

Data Presentation: Performance in Analytical Methods

While specific performance data for this compound within proficiency testing schemes is not publicly detailed by organizing bodies, extensive data from method validation studies, which underpin the reliability of a laboratory's participation in such schemes, is available. The following tables summarize the performance of analytical methods using this compound as an internal standard for the determination of oxyfluorfen in various matrices. This data is indicative of the performance expected in a proficiency test.

Table 1: Method Performance for Oxyfluorfen in Water using this compound Internal Standard [1]

ParameterDrinking WaterSurface WaterGround Water
Limit of Quantification (LOQ)0.1 µg/L0.1 µg/L0.1 µg/L
Limit of Detection (LOD)0.03 µg/L0.03 µg/L0.03 µg/L
Mean Recovery at LOQ122%124%100-110% (typical)
Relative Standard Deviation (RSD) at LOQ≤ 20%≤ 20%≤ 20%
Mean Recovery at 10x LOQ70-120%70-120%70-120%
RSD at 10x LOQ≤ 20%≤ 20%≤ 20%

Table 2: Method Performance for Oxyfluorfen in Cotton Gin Byproducts using this compound Internal Standard [2]

ParameterValue
Limit of Quantification (LOQ)0.01 ppm
Limit of Detection (LOD)0.003 ppm
Fortification Range0.01 to 0.50 ppm
Mean Concurrent Recoveries88-91%

Experimental Protocols

The following are detailed protocols for the analysis of oxyfluorfen in water and solid matrices, incorporating the use of this compound as an internal standard. These methods are representative of those used by laboratories participating in proficiency testing.

Protocol 1: Analysis of Oxyfluorfen in Water by LC-MS/MS

This protocol is based on the method described in the EPA DER for Oxyfluorfen in Water[1].

1. Materials and Reagents

  • Oxyfluorfen analytical standard

  • This compound internal standard solution (e.g., 0.500 µg/mL in acetonitrile)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Ammonium formate

  • Ultrapure water

  • Sample vials (amber glass)

2. Sample Preparation and Extraction

  • For control and blank samples, transfer 5.0 mL of the water sample into an 8-dram amber glass vial.

  • For fortified samples, transfer 4.95 mL of the water sample into the vial and add 0.05 mL of the appropriate fortification solution.

  • Add 20 µL of the 0.500 µg/mL this compound internal standard solution to all samples, controls, and blanks.

  • Add 5.00 mL of acetonitrile to each vial.

  • Vortex the vials to mix thoroughly.

  • Allow the samples to return to room temperature.

  • Transfer a 2 mL aliquot of the supernatant into an autosampler vial for LC-MS/MS analysis.

3. Instrumental Analysis (LC-MS/MS)

  • LC System: Shimadzu LC30AD or equivalent

  • Mass Spectrometer: AB Sciex QTrap 6000 or equivalent with electrospray ionization (ESI)

  • Column: Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm, or equivalent

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 10 mM ammonium formate

  • Gradient: Optimized for the separation of oxyfluorfen and this compound.

  • Ionization Mode: Negative ESI

  • MRM Transitions: Monitor at least two transitions for both oxyfluorfen and this compound for quantification and confirmation.

4. Quantification

  • Generate a calibration curve by plotting the peak area ratio of oxyfluorfen to this compound against the concentration of the calibration standards.

  • Quantify the concentration of oxyfluorfen in the samples using the calibration curve.

Protocol 2: Analysis of Oxyfluorfen in a Solid Matrix (e.g., Cotton Gin Byproducts) by GC-MS

This protocol is based on the analytical method GRM 07.05 as described in the EPA summary[2].

1. Materials and Reagents

  • Oxyfluorfen analytical standard

  • This compound internal standard solution

  • Methanol (pesticide residue grade)

  • Dichloromethane (pesticide residue grade)

  • Toluene (pesticide residue grade)

  • Acetone (pesticide residue grade)

  • Ultrapure water

  • Polymeric Solid-Phase Extraction (SPE) cartridges

2. Sample Preparation and Extraction

  • Weigh 5.0 grams of the homogenized sample into a suitable container.

  • Add 100 mL of a methanol/water (80:20 v/v) solution.

  • Homogenize and shake the sample to extract the residues.

  • Take an aliquot of the extract for purification.

3. Solid-Phase Extraction (SPE) Cleanup

  • Condition a polymeric SPE column according to the manufacturer's instructions.

  • Load the extract aliquot onto the SPE column.

  • Wash the column to remove interferences.

  • Elute the oxyfluorfen residues with dichloromethane.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

4. Reconstitution and Analysis

  • Reconstitute the dried residue with a known volume of a toluene/acetone (80:20 v/v) solution containing a known concentration of this compound internal standard.

  • Transfer the reconstituted sample to an autosampler vial for GC-MS analysis.

5. Instrumental Analysis (GC-MS)

  • GC System: Agilent 7890 or equivalent

  • Mass Spectrometer: Agilent 5977 or equivalent with a negative-ion chemical ionization (NICI) source

  • Column: DB-5ms or equivalent capillary column

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Ionization Mode: NICI

  • SIM/Scan Mode: Selected Ion Monitoring (SIM) for the characteristic ions of oxyfluorfen and this compound.

6. Quantification

  • Create a calibration curve by plotting the peak area ratio of oxyfluorfen to this compound versus the concentration of the calibration standards.

  • Determine the concentration of oxyfluorfen in the samples from the calibration curve.

Signaling Pathway and Experimental Workflow

Mechanism of Action of Oxyfluorfen

Oxyfluorfen is a protoporphyrinogen oxidase (PPO) inhibitor. PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast into the cytoplasm. In the cytoplasm, it is oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation and destruction of cell membranes, leading to cell death and the herbicidal effect.

Oxyfluorfen_MoA cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA ALA Glutamate->ALA Multiple Steps Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen_III Porphobilinogen->Uroporphyrinogen_III Multiple Steps Protoporphyrinogen_IX Protoporphyrinogen_IX Uroporphyrinogen_III->Protoporphyrinogen_IX Protoporphyrin_IX Protoporphyrin_IX Protoporphyrinogen_IX->Protoporphyrin_IX PPO Protoporphyrinogen_IX_leakage Protoporphyrinogen IX (leaks out) Protoporphyrinogen_IX->Protoporphyrinogen_IX_leakage Chlorophylls Chlorophylls Protoporphyrin_IX->Chlorophylls Multiple Steps Heme Heme Protoporphyrin_IX->Heme Multiple Steps Accumulated_Proto_IX Accumulated Protoporphyrin IX ROS Reactive Oxygen Species (ROS) Accumulated_Proto_IX->ROS Light, O2 Lipid_Peroxidation Lipid Peroxidation & Cell Membrane Damage ROS->Lipid_Peroxidation Oxyfluorfen Oxyfluorfen Oxyfluorfen->Protoporphyrinogen_IX Inhibits Protoporphyrinogen_IX_leakage->Accumulated_Proto_IX Oxidation

Caption: Mechanism of action of Oxyfluorfen via inhibition of protoporphyrinogen oxidase (PPO).

General Workflow for Proficiency Testing

The following diagram illustrates a typical workflow for a laboratory participating in a pesticide proficiency testing scheme, from sample receipt to result submission.

PT_Workflow Receive_PT_Sample Receive Proficiency Test Sample Sample_Login Sample Login and Storage Receive_PT_Sample->Sample_Login Method_Selection Select Appropriate Analytical Method Sample_Login->Method_Selection Sample_Homogenization Sample Homogenization Method_Selection->Sample_Homogenization Extraction Extraction of Analytes Sample_Homogenization->Extraction Spiking_IS Spike with This compound (IS) Extraction->Spiking_IS Cleanup Sample Cleanup (e.g., SPE) Spiking_IS->Cleanup Instrumental_Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Cleanup->Instrumental_Analysis Data_Processing Data Processing and Quantification Instrumental_Analysis->Data_Processing Reporting Report Results to PT Provider Data_Processing->Reporting Evaluation Performance Evaluation (z-score) Reporting->Evaluation

Caption: General workflow for a laboratory participating in a pesticide proficiency test.

References

Troubleshooting & Optimization

How to correct for matrix effects in Oxyfluorfen analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Oxyfluorfen. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a specific focus on correcting for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Oxyfluorfen?

A1: A matrix effect is the alteration of an analytical assay's response due to the influence of other components in the sample, excluding the specific analyte being measured (in this case, Oxyfluorfen).[1] These effects can manifest as either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), leading to underestimation or overestimation of the analyte's concentration, respectively.[1][2] In mass spectrometry, co-eluting matrix components can interfere with the ionization of Oxyfluorfen.[3] For gas chromatography (GC), matrix components can mask active sites in the system, leading to a matrix-induced signal enhancement.[4] Ultimately, uncorrected matrix effects can compromise the accuracy, precision, and sensitivity of your analytical method.

Q2: When should I suspect that matrix effects are affecting my Oxyfluorfen analysis?

A2: You should suspect matrix effects if you observe one or more of the following:

  • Poor accuracy and reproducibility: Inconsistent results for quality control (QC) samples or spiked samples.

  • Low recovery rates: The amount of Oxyfluorfen detected is significantly lower than the known amount added to a blank matrix.

  • Signal suppression or enhancement: A noticeable difference in the signal intensity of Oxyfluorfen when comparing a standard in pure solvent to a standard in a sample matrix extract.

  • Inconsistent calibration curves: Difficulty in obtaining a linear and reproducible calibration curve when using matrix-matched standards.

Q3: What are the common strategies to correct for matrix effects in Oxyfluorfen analysis?

A3: Several strategies can be employed to mitigate or correct for matrix effects:

  • Matrix-Matched Calibration: This is a widely used approach where calibration standards are prepared in a blank matrix extract that is free of the analyte. This helps to ensure that the standards and the samples experience similar matrix effects.

  • Standard Addition Method: This technique involves adding known amounts of a standard solution to the sample extract. By plotting the instrument response against the added concentration, the original concentration in the sample can be determined. This method is particularly useful when a blank matrix is unavailable.

  • Use of Internal Standards (IS): An internal standard, ideally a stable isotope-labeled version of the analyte like D5-Oxyfluorfen, is added to all samples, standards, and blanks. Since the IS and the analyte are affected similarly by matrix effects, the ratio of their signals provides a more accurate quantification.

  • Sample Preparation and Cleanup: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) can help to remove interfering matrix components before analysis.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their effect on the analyte signal.

Troubleshooting Guides

Problem: Low or inconsistent recoveries of Oxyfluorfen.

Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction solvent and procedure. The QuEChERS method is a common and effective approach for pesticide residue analysis. Ensure thorough homogenization of the sample.
Analyte Loss During Cleanup Evaluate the cleanup step. If using SPE, ensure the chosen sorbent and elution solvent are appropriate for Oxyfluorfen. For QuEChERS, select the appropriate dispersive SPE sorbent to remove interferences without retaining the analyte.
Significant Matrix Suppression Implement a matrix effect correction strategy such as matrix-matched calibration or the standard addition method. Use a stable isotope-labeled internal standard like D5-Oxyfluorfen.
pH-dependent Degradation The stability of some pesticides can be pH-dependent. Ensure the pH of the sample extract is controlled, especially if using buffered QuEChERS methods.

Problem: Poor peak shape or resolution in the chromatogram.

Possible Cause Troubleshooting Step
Matrix Overload on the Column Dilute the sample extract to reduce the amount of matrix injected. Implement a more rigorous cleanup procedure to remove interfering compounds.
Incompatible Solvent Composition Ensure the solvent of the final extract is compatible with the initial mobile phase conditions to avoid peak distortion.
Contaminated Guard or Analytical Column Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Active Sites in the GC System Co-extracted matrix components can mask active sites, leading to peak shape issues. Regular maintenance of the GC inlet, including liner and septum replacement, is crucial.

Experimental Protocols

Protocol 1: Matrix Effect Evaluation

This protocol provides a method to quantify the extent of matrix effects.

  • Prepare a Standard Solution in Solvent: Prepare a standard solution of Oxyfluorfen in a pure solvent (e.g., acetonitrile) at a known concentration (e.g., 100 ng/mL).

  • Prepare a Spiked Sample in Matrix: a. Obtain a blank sample matrix that is known to be free of Oxyfluorfen. b. Extract the blank matrix using your established sample preparation method (e.g., QuEChERS). c. Spike a known amount of Oxyfluorfen standard solution into the blank matrix extract to achieve the same final concentration as the solvent standard (e.g., 100 ng/mL).

  • Analysis: Analyze both the solvent standard and the spiked matrix sample using your LC-MS/MS or GC-MS/MS method.

  • Calculation: Calculate the matrix effect (ME) using the following formula:

    ME (%) = ( (Peak Area in Matrix / Peak Area in Solvent) - 1 ) * 100

    • A value of 0% indicates no matrix effect.

    • A negative value indicates signal suppression.

    • A positive value indicates signal enhancement.

Protocol 2: Correction using Matrix-Matched Calibration
  • Prepare Blank Matrix Extract: Extract a representative blank sample matrix using the same procedure as for the unknown samples.

  • Prepare Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of Oxyfluorfen into aliquots of the blank matrix extract.

  • Analyze Samples and Standards: Analyze the prepared matrix-matched calibration standards and the unknown sample extracts.

  • Quantification: Construct a calibration curve using the responses of the matrix-matched standards and use it to determine the concentration of Oxyfluorfen in the unknown samples.

Protocol 3: Correction using the Standard Addition Method

This protocol is suitable when a blank matrix is not available.

  • Sample Preparation: Prepare the sample extract as usual.

  • Spiking: a. Aliquot the sample extract into at least four equal volumes. b. Leave one aliquot unspiked. c. Add increasing known amounts of an Oxyfluorfen standard solution to the remaining aliquots.

  • Analysis: Analyze all the prepared solutions.

  • Quantification: Create a standard addition plot by graphing the instrument response (y-axis) against the concentration of the added standard (x-axis). Extrapolate the linear regression line to the x-axis. The absolute value of the x-intercept represents the concentration of Oxyfluorfen in the original sample extract.

Quantitative Data Summary

The following table summarizes typical recovery data for different correction methods, illustrating their effectiveness in mitigating matrix effects.

Analytical Method Matrix Correction Method Analyte Recovery (%) Relative Standard Deviation (RSD) (%)
LC-MS/MSPeanutModified QuEChERS (no cleanup)Oxyfluorfen95.2 - 104.5< 5
GC-MSCottonseedSPE Cleanup & D5-Oxyfluorfen ISOxyfluorfen88 - 91Not Reported
LC-MS/MSWaterD5-Oxyfluorfen ISOxyfluorfen98.7 - 101< 3

Data synthesized from multiple sources for illustrative purposes.

Visualizations

Experimental_Workflow_for_Matrix_Effect_Correction cluster_prep Sample Preparation cluster_analysis Analysis & Correction Sample Sample Collection Extraction Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup Analysis LC-MS/MS or GC-MS/MS Analysis Cleanup->Analysis Decision Matrix Effect Significant? Analysis->Decision Correction Select Correction Strategy Decision->Correction Yes Data Final Data Reporting Decision->Data No MMC Matrix-Matched Calibration Correction->MMC SA Standard Addition Correction->SA IS Internal Standard Correction->IS MMC->Data SA->Data IS->Data Standard_Addition_Method_Workflow start Start with Sample Extract aliquot Create Multiple Aliquots start->aliquot spike Spike Aliquots with Increasing Known Concentrations of Oxyfluorfen aliquot->spike unspiked Leave one aliquot unspiked aliquot->unspiked analyze Analyze All Aliquots spike->analyze unspiked->analyze plot Plot Instrument Response vs. Added Concentration analyze->plot extrapolate Extrapolate to Find X-intercept plot->extrapolate result Determine Original Concentration extrapolate->result

References

Technical Support Center: Troubleshooting Ion Suppression in Oxyfluorfen LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression of the Oxyfluorfen signal in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of Oxyfluorfen?

A1: Ion suppression is a matrix effect that occurs in LC-MS analysis where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, Oxyfluorfen. This interference reduces the ionization efficiency of Oxyfluorfen, leading to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analysis.[1][2][3] In severe cases, the analyte signal may be completely obscured.

Q2: What are the common sources of ion suppression in Oxyfluorfen analysis?

A2: The primary sources of ion suppression are endogenous components from the sample matrix that are not sufficiently removed during sample preparation. For Oxyfluorfen, which is often analyzed in complex matrices like soil, water, and food products, common culprits include:

  • Salts and Buffers: High concentrations of non-volatile salts can interfere with the ionization process.

  • Lipids and Fats: Particularly problematic in fatty matrices like oilseeds and fish, these can cause significant signal suppression.[4][5]

  • Pigments: In plant-based matrices, pigments like chlorophyll can co-elute with Oxyfluorfen and cause suppression.

  • Humic and Fulvic Acids: In soil and water samples, these complex organic molecules can interfere with ionization.

Q3: How can I determine if my Oxyfluorfen signal is being suppressed?

A3: A widely used technique to diagnose ion suppression is the post-column infusion experiment . This involves infusing a constant flow of an Oxyfluorfen standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A significant drop in the baseline signal at the retention time of Oxyfluorfen indicates the presence of co-eluting matrix components that are causing ion suppression.

Q4: Can changes to my LC-MS parameters help mitigate ion suppression?

A4: Yes, optimizing your chromatographic and mass spectrometric conditions can significantly reduce ion suppression:

  • Chromatographic Separation: Improving the separation between Oxyfluorfen and interfering matrix components is a key strategy. This can be achieved by:

    • Modifying the Gradient: A shallower gradient can enhance resolution.

    • Changing the Column: Employing a column with a different stationary phase can alter selectivity and separate Oxyfluorfen from interferences.

    • Adjusting Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce suppression.

  • Mass Spectrometry Ionization:

    • Switching Ionization Technique: If available, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI).

    • Optimizing Source Parameters: Fine-tuning parameters like spray voltage, gas flows, and temperature can enhance the Oxyfluorfen signal.

  • Mobile Phase Composition: The choice of mobile phase additives can influence ionization efficiency. For example, additives like ammonium formate or ammonium fluoride can sometimes improve signal intensity compared to formic acid in certain applications.

Q5: What is the role of an internal standard in overcoming ion suppression?

A5: Using a stable isotope-labeled (SIL) internal standard of Oxyfluorfen is a highly effective strategy to compensate for ion suppression. A SIL internal standard has a very similar chemical structure and chromatographic behavior to Oxyfluorfen, meaning it will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even in the presence of matrix effects.

Troubleshooting Guides

Issue 1: Low or No Oxyfluorfen Signal in Complex Matrices

This guide provides a systematic approach to troubleshooting a weak or absent Oxyfluorfen signal, likely caused by ion suppression.

Troubleshooting Workflow:

Troubleshooting_Workflow start Low or No Oxyfluorfen Signal check_ms Verify MS Performance (Infuse Oxyfluorfen Standard) start->check_ms ms_ok MS Performance OK? check_ms->ms_ok ms_issue Troubleshoot MS (Clean Source, Check Tuning) ms_ok->ms_issue No post_column Perform Post-Column Infusion with Blank Matrix ms_ok->post_column Yes suppression_present Ion Suppression Observed? post_column->suppression_present no_suppression No Significant Suppression (Investigate Other Causes, e.g., Extraction Efficiency) suppression_present->no_suppression No optimize_prep Optimize Sample Preparation (SPE, LLE, QuEChERS Cleanup) suppression_present->optimize_prep Yes optimize_lc Optimize LC Method (Gradient, Column, Flow Rate) optimize_prep->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_is reanalyze Re-analyze Sample use_is->reanalyze QuEChERS_Workflow sample 1. Weigh 10-15g of homogenized soil sample add_solvent 2. Add 10-15 mL of Acetonitrile sample->add_solvent vortex1 3. Vortex for 1 min add_solvent->vortex1 add_salts 4. Add QuEChERS extraction salts (e.g., MgSO4, NaCl) vortex1->add_salts vortex2 5. Vortex vigorously for 1 min add_salts->vortex2 centrifuge1 6. Centrifuge vortex2->centrifuge1 d_spe 7. Transfer aliquot of supernatant to dSPE tube (containing MgSO4, PSA, C18) centrifuge1->d_spe vortex3 8. Vortex for 30 sec d_spe->vortex3 centrifuge2 9. Centrifuge vortex3->centrifuge2 analysis 10. Analyze supernatant by LC-MS/MS centrifuge2->analysis Ion_Suppression cluster_source ESI Source droplet Charged Droplet (Oxyfluorfen + Matrix) evaporation Solvent Evaporation droplet->evaporation competition Competition for Charge and Surface Access evaporation->competition gas_phase_analyte Gas-Phase Oxyfluorfen Ions competition->gas_phase_analyte gas_phase_matrix Gas-Phase Matrix Ions competition->gas_phase_matrix suppressed_signal Suppressed Signal to MS gas_phase_analyte->suppressed_signal Reduced Number

References

Reasons for low recovery of Oxyfluorfen-d5 in soil extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing challenges associated with the low recovery of Oxyfluorfen-d5 from soil matrices during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in soil analysis?

This compound is a deuterated form of Oxyfluorfen, a widely used herbicide for controlling broadleaf and grassy weeds in various agricultural settings.[1][2] In soil analysis, this compound is primarily used as an internal standard for quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Using an isotope-labeled internal standard like this compound helps to correct for analyte loss during sample preparation and analysis, thereby improving the accuracy and precision of the quantification of the parent compound, Oxyfluorfen.

Q2: What are the primary reasons for the low recovery of this compound during soil extraction?

Low recovery of this compound from soil can be attributed to several key factors:

  • Strong Adsorption to Soil Components: Oxyfluorfen, and by extension its deuterated analog, has a tendency to bind strongly to soil organic matter and clay particles.[4][5] This strong adsorption can make it difficult to efficiently extract the compound from the soil matrix.

  • Suboptimal Extraction Solvent: The choice of extraction solvent and its composition are critical. An inappropriate solvent system may not have the required polarity to effectively desorb this compound from the soil particles.

  • Inefficient Extraction Technique: The method of extraction, including agitation time, temperature, and the use of techniques like sonication or pressurized liquid extraction, can significantly impact recovery rates.

  • Analyte Degradation: Although generally stable, extreme pH conditions or high temperatures during the extraction process could potentially lead to the degradation of this compound.

  • Matrix Effects: Co-extracted substances from the soil can interfere with the analytical instrument's response, leading to apparent low recovery.

Troubleshooting Guide for Low this compound Recovery

This guide provides a systematic approach to diagnosing and resolving common issues leading to the low recovery of this compound.

Issue 1: Inefficient Extraction from the Soil Matrix

Possible Cause: The extraction solvent is not optimal for desorbing this compound from the soil.

Troubleshooting Steps:

  • Solvent Polarity: Evaluate the polarity of your extraction solvent. Mixtures of polar and non-polar solvents often yield better results. A commonly used solvent system for Oxyfluorfen is a mixture of methanol and water (e.g., 80:20 v/v). Consider testing other solvents like acetonitrile or acetone, or adjusting the ratio of your current solvent mixture.

  • Solvent pH: The pH of the extraction solvent can influence the analyte's charge state and its interaction with the soil matrix. While Oxyfluorfen is a neutral molecule, adjusting the pH might help in disrupting interactions with soil components. Experiment with a neutral or slightly acidic pH.

  • Extraction Time and Agitation: Ensure that the solvent has sufficient contact time with the soil. Increase the shaking or sonication time to improve extraction efficiency. Vigorous mixing is crucial to ensure thorough contact between the solvent and soil particles.

  • Sequential Extraction: Perform a second or even a third extraction of the soil pellet with fresh solvent and combine the extracts. This can significantly improve the recovery of strongly adsorbed analytes.

Issue 2: Loss of Analyte During Sample Cleanup

Possible Cause: The Solid-Phase Extraction (SPE) or other cleanup steps are not optimized, leading to the loss of this compound.

Troubleshooting Steps:

  • SPE Sorbent Selection: Ensure the SPE sorbent is appropriate for this compound. A polymeric sorbent is often used for Oxyfluorfen extraction.

  • Elution Solvent: The elution solvent for the SPE cartridge may be too weak to completely elute the analyte. Conversely, a solvent that is too strong might co-elute interfering matrix components. Dichloromethane is a solvent that has been used for elution after SPE cleanup.

  • Analyze Fractions: To pinpoint the loss, analyze the fractions from each step of the SPE process (loading, washing, and elution) to determine where the this compound is being lost.

Issue 3: Analyte Degradation or Volatilization

Possible Cause: this compound may be degrading or volatilizing during the extraction and concentration steps.

Troubleshooting Steps:

  • Temperature Control: Avoid high temperatures during solvent evaporation (concentration) steps. Use a gentle stream of nitrogen at a controlled temperature.

  • pH Conditions: As a precautionary measure, avoid extreme pH conditions throughout the sample preparation process.

Data Presentation

Table 1: Troubleshooting Experimental Parameters for this compound Recovery. Use this table to record and compare your experimental results while troubleshooting.

Parameter Condition 1 Condition 2 Condition 3 % Recovery Observations
Extraction Solvent e.g., Methanol/Water (80:20)e.g., Acetonitrilee.g., Acetone
Extraction Time e.g., 30 mine.g., 60 mine.g., 120 min
Extraction Method e.g., Shakinge.g., Sonicatione.g., PLE
pH of Solvent e.g., 5.0e.g., 7.0e.g., As is
SPE Elution Solvent e.g., Dichloromethanee.g., Ethyl Acetatee.g., Hexane/Acetone

Experimental Protocols

General Soil Extraction Protocol for this compound

This protocol is a general guideline based on established methods. Optimization may be required based on the specific soil type and laboratory instrumentation.

  • Sample Preparation: Weigh 5-10 grams of homogenized soil into a centrifuge tube.

  • Spiking: Spike the sample with a known concentration of this compound internal standard.

  • Extraction:

    • Add 20 mL of extraction solvent (e.g., Methanol/Water, 80:20 v/v).

    • Vortex vigorously for 1 minute to disperse the soil.

    • Shake or sonicate for 30-60 minutes.

    • Centrifuge at a sufficient speed to pellet the soil.

    • Decant the supernatant into a clean collection tube.

    • Repeat the extraction step on the soil pellet with another 20 mL of solvent.

    • Combine the supernatants.

  • Cleanup (if necessary):

    • The combined extract can be purified using a polymeric solid-phase extraction (SPE) column.

    • Condition the SPE column according to the manufacturer's instructions.

    • Load the extract onto the column.

    • Wash the column to remove interferences.

    • Elute the this compound with an appropriate solvent (e.g., dichloromethane).

  • Concentration and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis (e.g., toluene/acetone, 80:20 v/v).

    • Analyze by GC-MS or LC-MS.

Mandatory Visualization

Below is a troubleshooting workflow to diagnose and address low recovery of this compound in soil extraction.

LowRecoveryTroubleshooting Start Low Recovery of This compound CheckExtraction Step 1: Evaluate Extraction Efficiency Start->CheckExtraction Solvent Optimize Extraction Solvent (Polarity, pH) CheckExtraction->Solvent Sub-optimal solvent? Technique Modify Extraction Technique (Time, Agitation) CheckExtraction->Technique Inefficient technique? CheckCleanup Step 2: Investigate Cleanup Procedure SPE Optimize SPE (Sorbent, Elution) CheckCleanup->SPE Analyte loss during cleanup? Fractions Analyze Individual Fractions CheckCleanup->Fractions Where is the analyte lost? CheckDegradation Step 3: Assess Analyte Stability Temperature Control Temperature During Evaporation CheckDegradation->Temperature High temperature exposure? pH_Control Maintain Neutral pH CheckDegradation->pH_Control Extreme pH conditions? RecoveryOK Recovery Improved Solvent->RecoveryOK Technique->RecoveryOK SPE->RecoveryOK Fractions->RecoveryOK Temperature->RecoveryOK pH_Control->RecoveryOK RecoveryOK->CheckCleanup No RecoveryOK->CheckDegradation No End Problem Resolved RecoveryOK->End Yes Reevaluate Re-evaluate Entire Process RecoveryOK->Reevaluate No Reevaluate->Start

Caption: Troubleshooting workflow for low this compound recovery.

References

Technical Support Center: Optimizing GC-MS/MS Parameters for Oxyfluorfen-d5 Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) parameters for the detection of Oxyfluorfen-d5.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in GC-MS/MS analysis?

A1: this compound is a deuterated analog of the herbicide Oxyfluorfen. In analytical chemistry, it is primarily used as an internal standard (IS) for the quantification of Oxyfluorfen in various matrices. The use of a stable isotope-labeled internal standard like this compound is considered a best practice as it closely mimics the behavior of the target analyte during sample preparation and analysis, correcting for variations in extraction efficiency, injection volume, and instrument response.

Q2: Which ionization technique is most suitable for the analysis of this compound by GC-MS?

A2: Electron Ionization (EI) is the most common and robust ionization technique for the analysis of semi-volatile compounds like Oxyfluorfen and its deuterated analog by GC-MS. While Chemical Ionization (CI) can sometimes offer softer ionization and reduced fragmentation, EI provides reproducible fragmentation patterns that are crucial for structural confirmation and library matching.

Q3: What are the key parameters to optimize for sensitive and selective detection of this compound?

A3: The key parameters for optimizing GC-MS/MS detection of this compound include:

  • Multiple Reaction Monitoring (MRM) transitions: Selecting appropriate precursor and product ions is critical for selectivity and sensitivity.

  • Collision Energy (CE): Optimizing the CE for each MRM transition maximizes the abundance of the product ions.

  • GC parameters: Proper selection of the GC column, oven temperature program, and injector settings is essential for good chromatographic separation and peak shape.

  • Sample preparation: An effective extraction and cleanup procedure, such as QuEChERS, is necessary to minimize matrix interference.

Quantitative Data Summary

The following tables summarize the recommended GC-MS/MS parameters for the detection of Oxyfluorfen and its deuterated internal standard, this compound. Note that optimal collision energies can be instrument-dependent and may require empirical optimization.

Table 1: Recommended MRM Transitions and Collision Energies for Oxyfluorfen

AnalytePrecursor Ion (m/z)Product Ion (m/z)Putative Collision Energy (eV)Role
Oxyfluorfen36130015Quantifier
Oxyfluorfen36131710Qualifier

Table 2: Recommended MRM Transitions for this compound (Internal Standard)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Putative Collision Energy (eV)Role
This compound366321Requires optimizationQuantifier
This compound366241Requires optimizationQualifier

Note: The precursor ion for this compound in GC-MS (EI) is based on its molecular weight. The product ions are predicted based on the fragmentation pattern of the non-deuterated analog and may need to be confirmed and optimized on the specific instrument.

Experimental Protocols

QuEChERS Sample Preparation Protocol (Adapted for Complex Matrices)

This protocol is a modified version of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method suitable for the extraction of Oxyfluorfen from complex matrices such as soil, plant tissues, and food products.

1. Sample Homogenization:

  • Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • For dry samples, add an appropriate amount of water to rehydrate the matrix before proceeding.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add the internal standard spiking solution, containing this compound, at a known concentration.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). The exact salt composition may vary depending on the specific QuEChERS method being followed (e.g., AOAC or EN).

  • Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant (upper layer) to a d-SPE tube. The d-SPE tube should contain a combination of sorbents to remove interfering matrix components. A common combination for pigmented samples is PSA (primary secondary amine) to remove organic acids and sugars, C18 to remove non-polar interferences, and GCB (graphitized carbon black) to remove pigments.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract for GC-MS/MS analysis.

  • The extract may be directly injected or a solvent exchange into a more GC-friendly solvent like toluene may be performed if necessary.

GC-MS/MS Instrumental Parameters

The following are typical starting parameters for the analysis of Oxyfluorfen. These should be optimized for your specific instrument and application.

Table 3: GC-MS/MS Instrument Parameters

ParameterRecommended Setting
Gas Chromatograph
Injection ModeSplitless
Injection Volume1-2 µL
Inlet Temperature250-280 °C
Carrier GasHelium
Flow Rate1.0-1.5 mL/min (constant flow)
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent)
Oven ProgramInitial: 70°C, hold for 2 minRamp 1: 25°C/min to 150°CRamp 2: 5°C/min to 200°CRamp 3: 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230-250 °C
Quadrupole Temperature150 °C
Collision GasArgon or Nitrogen
Acquisition ModeMultiple Reaction Monitoring (MRM)

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS/MS analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

Troubleshooting guide for poor peak shape.
Problem: Low or No Signal for this compound

Troubleshooting_Low_Signal cluster_solutions Solutions Low or No Signal Low or No Signal Check IS Spiking Check IS Spiking Low or No Signal->Check IS Spiking Verify Instrument Parameters Verify Instrument Parameters Low or No Signal->Verify Instrument Parameters Sample Preparation Issue Sample Preparation Issue Low or No Signal->Sample Preparation Issue Instrument Malfunction Instrument Malfunction Low or No Signal->Instrument Malfunction Confirm IS Concentration Confirm IS Concentration Check IS Spiking->Confirm IS Concentration Check MRM Transitions Check MRM Transitions Verify Instrument Parameters->Check MRM Transitions Optimize Collision Energy Optimize Collision Energy Verify Instrument Parameters->Optimize Collision Energy Review Extraction Protocol Review Extraction Protocol Sample Preparation Issue->Review Extraction Protocol Perform Instrument Maintenance Perform Instrument Maintenance Instrument Malfunction->Perform Instrument Maintenance

Troubleshooting guide for low or no signal.
Problem: High Variability in this compound Response

Troubleshooting guide for high internal standard variability.

Technical Support Center: Ensuring the Stability of Oxyfluorfen-d5 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of Oxyfluorfen-d5 solutions to ensure experimental accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for neat this compound?

A1: Neat this compound should be stored in a refrigerator at 2-8°C for long-term stability.[1] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.

Q2: What solvents are recommended for preparing this compound stock solutions?

A2: Acetonitrile and a mixture of toluene/acetone (80:20 v/v) are commonly used solvents for preparing this compound solutions for analytical purposes.[2][3][4] The choice of solvent may depend on the analytical method (e.g., LC-MS/MS or GC-MS) and the desired concentration.

Q3: How should I store my this compound stock and working solutions?

A3: It is recommended to store stock and working solutions of this compound at ≤ -20°C for long-term stability.[5] For short-term use, refrigeration at 2-8°C may be adequate, but stability should be verified. Solutions should be stored in tightly sealed, amber glass vials to prevent solvent evaporation and photodegradation.

Q4: What are the primary factors that can affect the stability of this compound in solution?

A4: The stability of this compound in solution can be influenced by several factors, including:

  • Temperature: Higher temperatures can accelerate degradation.

  • Light Exposure: Similar to its non-deuterated counterpart, this compound may be susceptible to photodegradation.

  • pH: While the non-deuterated Oxyfluorfen is stable to hydrolysis between pH 5 and 9, extreme pH conditions should be avoided.

  • Solvent Purity: Impurities in the solvent can potentially react with and degrade the standard.

  • Hydrogen/Deuterium (H/D) Exchange: In certain conditions, particularly in the presence of protic solvents or acidic/basic conditions, the deuterium atoms on the molecule can exchange with hydrogen atoms, leading to a loss of isotopic purity.

Q5: What is the "deuterium isotope effect" and how can it impact my results?

A5: The deuterium isotope effect refers to the slight differences in physicochemical properties between a deuterated compound and its non-deuterated analog due to the mass difference between deuterium and hydrogen. This can sometimes result in a slight shift in chromatographic retention time, which may lead to differential matrix effects between the analyte and the internal standard, potentially affecting quantification accuracy.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Poor Signal Intensity or No Signal for this compound 1. Incorrect concentration of the working solution. 2. Degradation of the standard during storage. 3. Inefficient ionization in the mass spectrometer. 4. Instrument not properly tuned or calibrated.1. Verify the concentration of your working solution. 2. Prepare a fresh stock solution from the neat material and compare the response. 3. Optimize the ionization source parameters for this compound. 4. Perform instrument tuning and calibration.
Inconsistent Analyte/Internal Standard Response Ratio 1. Deuterium exchange with the solvent or matrix. 2. Differential matrix effects due to chromatographic separation of the analyte and this compound. 3. Isotopic interference from the analyte or background ions.1. Ensure the solvent is aprotic and neutral. If H/D exchange is suspected, prepare a fresh standard in a different solvent. 2. Adjust chromatographic conditions to achieve co-elution of the analyte and internal standard. 3. Check for and subtract any contribution from the natural isotopic abundance of the analyte to the internal standard's signal.
Gradual Decrease in this compound Signal Over Time 1. Degradation of the standard in the working solution. 2. Adsorption of the analyte to the storage container or instrument components. 3. Evaporation of solvent from the working solution.1. Perform a stability study of the working solution (see Experimental Protocols). Prepare fresh solutions more frequently. 2. Use silanized glass vials for storage. Prime the analytical system with a concentrated solution. 3. Ensure vials are tightly capped. Store solutions at low temperatures to minimize evaporation.
Appearance of Unidentified Peaks in the Chromatogram 1. Presence of impurities in the solvent. 2. Degradation of this compound into other products.1. Use high-purity, HPLC or MS-grade solvents. 2. Analyze the standard solution using high-resolution mass spectrometry to identify potential degradation products. Review storage conditions.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Container Additional Notes
Neat (Solid/Oil) 2-8°CManufacturer's original vialRefer to the Certificate of Analysis.
Stock Solution ≤ -20°CTightly sealed, amber glass vialsFor long-term storage.
Working Solution ≤ -20°C or 2-8°CTightly sealed, amber glass vialsStability at 2-8°C should be verified for the intended duration of use.

Table 2: Common Solvents for this compound Solutions

Solvent Common Use Considerations
Acetonitrile LC-MS/MS applicationsHigh-purity, MS-grade should be used.
Toluene/Acetone (80:20, v/v) GC-MS applicationsEnsure proper ventilation and handling due to the toxicity of toluene.

Experimental Protocols

Protocol for Preparing this compound Stock and Working Solutions

  • Preparation of Stock Solution (e.g., 100 µg/mL): a. Allow the neat this compound vial to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh a suitable amount of the neat material (e.g., 1 mg) into a volumetric flask (e.g., 10 mL). c. Record the exact weight. d. Add a small amount of the desired solvent (e.g., acetonitrile) to dissolve the material completely. e. Fill the flask to the mark with the solvent. f. Cap the flask and invert it several times to ensure a homogenous solution. g. Transfer the stock solution to a labeled, amber glass vial for storage at ≤ -20°C.

  • Preparation of Working Solution (e.g., 1 µg/mL): a. Allow the stock solution to equilibrate to room temperature. b. Using a calibrated pipette, transfer the required volume of the stock solution (e.g., 100 µL) into a volumetric flask (e.g., 10 mL). c. Dilute to the mark with the appropriate solvent. d. Cap and mix thoroughly. e. Transfer to a labeled, amber glass vial for storage.

Protocol for Assessing the Stability of this compound in Solution

  • Objective: To determine the stability of an this compound working solution under specific storage conditions (e.g., room temperature, 4°C, and -20°C) over a defined period.

  • Materials:

    • Freshly prepared this compound working solution.

    • Calibrated analytical instrument (e.g., LC-MS/MS or GC-MS).

    • Amber glass vials with screw caps.

  • Procedure: a. Aliquot the freshly prepared working solution into multiple amber glass vials, ensuring each vial is tightly sealed. b. Analyze a set of freshly prepared standards (time zero) to establish the initial response. c. Store the vials under the desired conditions (e.g., room temperature, 4°C, and -20°C). d. At specified time points (e.g., 1, 3, 7, 14, 30, and 60 days), retrieve one vial from each storage condition. e. Allow the vial to equilibrate to room temperature. f. Analyze the stored solution and compare the peak area or response to the time-zero measurement.

  • Data Analysis: a. Calculate the percentage of degradation at each time point using the following formula: % Degradation = [(Initial Response - Stored Response) / Initial Response] * 100 b. The standard is considered stable if the degradation is within an acceptable range (e.g., <10%).

Visualizations

Troubleshooting_Workflow start Inconsistent this compound Signal check_prep Verify Solution Preparation and Concentration start->check_prep fresh_solution Prepare Fresh Stock and Working Solutions check_prep->fresh_solution compare_signal Compare Signal of Old vs. Fresh Solution fresh_solution->compare_signal signal_restored Issue Resolved: Old Solution Degraded compare_signal->signal_restored Signal is restored signal_not_restored Signal Still Inconsistent compare_signal->signal_not_restored Signal is not restored check_instrument Verify Instrument Performance (Tuning & Calibration) signal_not_restored->check_instrument instrument_ok Instrument Performance is Optimal check_instrument->instrument_ok check_chromatography Investigate Chromatography (Co-elution, Matrix Effects) instrument_ok->check_chromatography optimize_method Optimize Chromatographic Method check_chromatography->optimize_method check_stability Perform Solution Stability Study optimize_method->check_stability Stability_Testing_Workflow start Prepare Fresh this compound Working Solution aliquot Aliquot Solution into Multiple Vials start->aliquot time_zero Analyze 'Time Zero' Sample aliquot->time_zero storage Store Vials at Different Conditions (e.g., RT, 4°C, -20°C) aliquot->storage compare Compare Stored Sample Response to Time Zero time_zero->compare time_points Analyze Samples at Predetermined Time Points storage->time_points time_points->compare calculate Calculate Percent Degradation compare->calculate evaluate Evaluate Stability Based on Predefined Criteria calculate->evaluate

References

Impact of mobile phase composition on Oxyfluorfen-d5 signal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase composition on the analytical signal of Oxyfluorfen-d5. It is intended for researchers, scientists, and drug development professionals utilizing liquid chromatography-mass spectrometry (LC-MS) for the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis by LC-MS?

A typical starting mobile phase for the analysis of this compound in reversed-phase liquid chromatography is a mixture of methanol or acetonitrile and water, often with acidic additives. A common composition is methanol and water containing 5 mM ammonium formate and 0.1% formic acid.[1] This combination helps in achieving good chromatographic separation and efficient ionization in the mass spectrometer.

Q2: Should I use methanol or acetonitrile as the organic solvent for this compound analysis?

Both methanol and acetonitrile can be used for the analysis of this compound, and the choice can impact your results. Acetonitrile generally has a stronger elution strength than methanol in reversed-phase chromatography, which can lead to shorter retention times.[2][3] Methanol, being a protic solvent, can offer different selectivity compared to the aprotic acetonitrile, which might be beneficial for resolving this compound from matrix interferences.[2][4] The choice between the two often comes down to empirical testing to see which provides better peak shape, sensitivity, and separation from co-eluting compounds in your specific sample matrix.

Q3: Why are formic acid and ammonium formate added to the mobile phase?

Formic acid and ammonium formate are common mobile phase additives in LC-MS that serve several purposes. Formic acid helps to acidify the mobile phase, which can improve the peak shape of acidic and neutral compounds and enhance ionization efficiency in positive ion mode electrospray ionization (ESI) by promoting the formation of protonated molecules ([M+H]+). Ammonium formate is a salt that can help to control the pH and ionic strength of the mobile phase, which can also improve peak shape and reproducibility. The combination of both can lead to significant improvements in signal intensity and chromatographic performance.

Q4: How does the mobile phase pH affect the this compound signal?

The pH of the mobile phase can significantly influence the retention time and signal intensity of ionizable compounds. While Oxyfluorfen is not strongly acidic or basic, mobile phase pH can still affect its interaction with the stationary phase and its ionization efficiency. For many pesticides, including Oxyfluorfen, acidic conditions (e.g., using formic acid) are generally preferred for positive ion ESI-MS as they promote protonation, leading to a stronger signal.

Q5: Can the mobile phase composition affect the peak shape of this compound?

Yes, the mobile phase composition is a critical factor affecting peak shape. An inappropriate solvent ratio or lack of suitable additives can lead to peak tailing or broadening. For instance, using a mobile phase with additives like formic acid and ammonium formate can significantly improve peak asymmetry. The choice between methanol and acetonitrile can also influence peak shape, with acetonitrile sometimes providing sharper peaks for certain compounds.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No this compound Signal Improper mobile phase pH for ionization.Ensure the mobile phase is sufficiently acidic for positive ion mode ESI. A common starting point is 0.1% formic acid in both the aqueous and organic mobile phase components.
Suboptimal organic solvent concentration.Optimize the gradient or isocratic mobile phase composition. A higher organic content will decrease retention time but may also affect ionization.
Suppression of ionization by matrix components.Modify the chromatographic gradient to better separate this compound from interfering matrix components. Consider a more thorough sample cleanup procedure.
Poor Peak Shape (Tailing or Broadening) Secondary interactions with the stationary phase.The addition of a mobile phase modifier like formic acid can help to minimize these interactions and improve peak shape.
Mismatch between sample solvent and mobile phase.Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions.
Column degradation.Replace the analytical column with a new one of the same type.
Inconsistent Retention Times Inadequate column equilibration.Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be necessary.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure accurate mixing of all components. Degas the mobile phase to prevent bubble formation.
Fluctuations in column temperature.Use a column oven to maintain a constant and consistent column temperature.
High Backpressure Clogging of the column or system frits.Filter all samples and mobile phases before use. If pressure is still high, try back-flushing the column or replacing the in-line filter and column frits.
High viscosity of the mobile phase.Methanol/water mixtures have a higher viscosity than acetonitrile/water mixtures. If using methanol, be mindful of the pressure limits of your system.

Data Presentation

The following tables provide an illustrative overview of the expected impact of mobile phase composition on the analysis of this compound. The data presented here is representative and based on established chromatographic principles. Actual results may vary depending on the specific instrumentation and experimental conditions.

Table 1: Illustrative Impact of Organic Solvent Composition on this compound Signal and Retention Time

% Methanol in Water (with 0.1% Formic Acid)Retention Time (min)Signal Intensity (Arbitrary Units)Peak Asymmetry
70%8.585,0001.1
80%6.295,0001.0
90%4.190,0001.1

Table 2: Illustrative Impact of Formic Acid Concentration on this compound Signal Intensity

% Formic Acid in Mobile PhaseSignal Intensity (Arbitrary Units)Signal-to-Noise Ratio
0.05%75,000250
0.10%95,000350
0.15%98,000360
0.20%96,000340

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Oxyfluorfen

This protocol is adapted from a method for the simultaneous analysis of several herbicides, including Oxyfluorfen.

  • Instrumentation:

    • HPLC: Agilent 1200 series or equivalent

    • Mass Spectrometer: API 4000 Qtrap (AB Sciex) or equivalent with an electrospray ionization (ESI) source

    • Analytical Column: Atlantis dC18 column (100 mm x 2.1 mm, 5 µm)

  • Mobile Phase:

    • Mobile Phase A: Methanol:Water (20:80 v/v) with 5 mM ammonium formate and 0.15% formic acid

    • Mobile Phase B: Methanol:Water (90:10 v/v) with 5 mM ammonium formate

  • Gradient Program:

    • 0–0.5 min: 15% B

    • 0.5–7 min: 15–98% B

    • 7–15 min: 98% B

    • 15–16 min: 98–15% B

    • 16–20 min: 15% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • MS/MS Parameters (for Oxyfluorfen):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Precursor Ion (Q1): m/z 362.0

    • Product Ion (Q3): m/z 316.1 (quantifier), m/z 237.0 (qualifier)

    • Declustering Potential (DP): 61 V

    • Collision Energy (CE): 25 V (for m/z 316.1), 35 V (for m/z 237.0)

    • Collision Cell Exit Potential (CXP): 12 V

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection extraction QuEChERS Extraction sample->extraction centrifugation Centrifugation extraction->centrifugation dilution Dilution & Fortification with this compound centrifugation->dilution hplc HPLC Separation dilution->hplc Injection ms Mass Spectrometry Detection hplc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification report Reporting quantification->report

Fig 1. A flowchart illustrating the major steps in a typical experimental workflow for the analysis of this compound.

troubleshooting_workflow Troubleshooting Logic for Poor this compound Signal action_node action_node start_node Start: Poor Signal check_ms Is the MS tuned and calibrated? start_node->check_ms end_node end_node check_mobile_phase Is the mobile phase freshly prepared and correct? check_ms->check_mobile_phase Yes tune_ms Tune and calibrate the mass spectrometer. check_ms->tune_ms No check_column Is the column performing correctly? check_mobile_phase->check_column Yes prepare_mp Prepare fresh mobile phase with correct additives. check_mobile_phase->prepare_mp No check_sample Is there a sample matrix effect? check_column->check_sample Yes replace_column Replace the analytical column. check_column->replace_column No optimize_cleanup Optimize sample cleanup or chromatographic separation. check_sample->optimize_cleanup Yes resolved Problem Resolved check_sample->resolved No tune_ms->check_ms prepare_mp->check_mobile_phase replace_column->check_column optimize_cleanup->resolved escalate Escalate to Instrument Specialist

Fig 2. A decision tree diagram for troubleshooting a poor this compound signal in an LC-MS analysis.

References

Minimizing signal enhancement effects for Oxyfluorfen in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Oxyfluorfen in complex matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with signal enhancement and matrix effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" and how does it affect Oxyfluorfen analysis?

A1: The matrix effect is the alteration of analyte ionization, leading to signal suppression or enhancement, due to the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of Oxyfluorfen, complex matrices such as soil, food products, or biological fluids contain numerous compounds that can interfere with the accurate quantification of the target analyte.[2][3] This can lead to either an underestimation or overestimation of the Oxyfluorfen concentration.

Q2: What are the common analytical techniques for Oxyfluorfen residue analysis?

A2: The most prevalent and robust techniques for the determination of Oxyfluorfen residues are gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] These methods offer high selectivity and sensitivity, which are crucial for detecting low concentrations of Oxyfluorfen in complex samples.

Q3: What is the QuEChERS method and why is it recommended for Oxyfluorfen sample preparation?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique widely used in pesticide residue analysis. It involves a simple two-step process of extraction with a solvent (typically acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (dSPE). This method is highly effective at removing a significant portion of matrix interferences, which helps to minimize signal enhancement or suppression effects for Oxyfluorfen.

Q4: What are "analyte protectants" in the context of GC analysis of Oxyfluorfen?

A4: Analyte protectants are a mixture of compounds added to both sample extracts and calibration standards before GC analysis. These compounds interact with active sites in the GC inlet and column, preventing the thermal degradation and adsorption of sensitive analytes like Oxyfluorfen. This leads to improved signal intensity and reproducibility.

Q5: How can I compensate for matrix effects if I cannot completely eliminate them?

A5: The most effective strategy to compensate for unavoidable matrix effects is the use of matrix-matched calibration standards. This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This approach helps to ensure that the calibration standards and the samples experience similar signal suppression or enhancement, leading to more accurate quantification. The use of isotopically labeled internal standards is another powerful tool to correct for matrix effects.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the analysis of Oxyfluorfen.

Issue 1: Unexpectedly high signal intensity (Signal Enhancement) for Oxyfluorfen.
Possible Cause Troubleshooting Step
Matrix-induced enhancement: Co-eluting matrix components are enhancing the ionization of Oxyfluorfen in the source.1. Dilute the sample extract: A simple dilution can reduce the concentration of interfering matrix components. 2. Improve sample cleanup: Employ a more rigorous cleanup step, such as using different sorbents in your QuEChERS dSPE cleanup (e.g., C18, GCB) to remove specific interferences. 3. Optimize chromatographic separation: Modify your LC or GC method to better separate Oxyfluorfen from the interfering matrix components. 4. Use matrix-matched calibration: This will compensate for the enhancement effect by ensuring standards and samples are affected similarly.
Contamination: Contamination of the analytical system (e.g., injector, column, ion source) with Oxyfluorfen from a previous high-concentration sample.1. Run solvent blanks: Inject several solvent blanks to check for carryover. 2. Clean the instrument: If carryover is observed, clean the injector, column, and ion source according to the manufacturer's instructions.
Issue 2: Poor recovery of Oxyfluorfen during sample preparation.
Possible Cause Troubleshooting Step
Inefficient extraction: The extraction solvent and conditions are not optimal for your specific matrix.1. Optimize the QuEChERS method: For dry or fatty matrices, ensure sufficient water is added to facilitate solvent partitioning. 2. Evaluate different extraction solvents: While acetonitrile is common, other solvents or solvent mixtures may be more effective for your matrix.
Analyte loss during cleanup: Oxyfluorfen is being partially retained by the dSPE sorbent.1. Select appropriate dSPE sorbents: For example, graphitized carbon black (GCB) can retain planar molecules, so its use should be evaluated carefully. 2. Reduce the amount of dSPE sorbent: Use the minimum amount of sorbent necessary for adequate cleanup.
Issue 3: Inconsistent or non-reproducible results.
Possible Cause Troubleshooting Step
Variable matrix effects: The composition of the matrix varies between samples, leading to inconsistent signal suppression or enhancement.1. Homogenize samples thoroughly: Ensure that each aliquot taken for analysis is representative of the entire sample. 2. Use an internal standard: Incorporate a suitable internal standard early in the sample preparation process to correct for variability.
Instrument instability: Fluctuations in instrument performance can lead to inconsistent results.1. Perform regular system suitability checks: Inject a standard solution periodically throughout the analytical run to monitor instrument performance. 2. Check for leaks and ensure stable pressures and flows in your LC or GC system.

Quantitative Data Summary

The following tables summarize typical quantitative data for Oxyfluorfen analysis in various matrices.

Table 1: Recovery and Precision of Oxyfluorfen in Peanut Matrix using a modified QuEChERS and LC-MS/MS method.

Spiking Level (mg/kg)Average Recovery (%)Intra-day Precision (RSD, %)Inter-day Precision (RSD, %)
0.0585.28.29.5
0.1091.87.98.8
0.2594.46.58.0
Data adapted from a study on herbicide residues in peanuts.

Table 2: Limit of Quantification (LOQ) for Oxyfluorfen in Different Matrices.

MatrixAnalytical MethodLOQ (µg/kg or µg/L)Reference
PeanutLC-MS/MS10.0 µg/kg
WaterLC-MS/MS0.1 µg/L
Cotton Gin By-productGC-NCI-MS10.0 µg/kg
Olive OilGC-MS/MS & LC-MS/MS50 µg/kg

Experimental Protocols

Modified QuEChERS Protocol for Oxyfluorfen in a Fatty Matrix (e.g., Peanut)

This protocol is adapted from a validated method for the analysis of herbicides in peanuts.

1. Sample Homogenization:

  • Homogenize the sample to ensure uniformity. For low-moisture samples, a cryogenic grinder may be necessary.

2. Extraction:

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 5 mL of water and vortex for 30 seconds.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., AOAC or EN versions).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing magnesium sulfate and a suitable sorbent (e.g., PSA and C18 for fatty matrices).

  • Vortex for 30 seconds.

  • Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

  • The extract is now ready for LC-MS/MS or GC-MS/MS analysis. For LC-MS/MS, it may be necessary to dilute the extract with the initial mobile phase to ensure good peak shape.

Typical LC-MS/MS Parameters for Oxyfluorfen Analysis
  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like ammonium formate or formic acid to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for Oxyfluorfen.

  • MS/MS Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for quantification and confirmation.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Sample Homogenization Extraction 2. QuEChERS Extraction Homogenization->Extraction Homogenized Sample Cleanup 3. Dispersive SPE Cleanup Extraction->Cleanup Crude Extract Final_Extract 4. Final Extract Preparation Cleanup->Final_Extract Cleaned Extract LCMS_Analysis 5. LC-MS/MS or GC-MS/MS Analysis Final_Extract->LCMS_Analysis Final Sample Data_Processing 6. Data Processing & Quantification LCMS_Analysis->Data_Processing Raw Data

Caption: A typical experimental workflow for Oxyfluorfen residue analysis.

Troubleshooting_Logic Start Problem: Inaccurate Oxyfluorfen Quantification Check_Blanks Run Solvent and Matrix Blanks Start->Check_Blanks Contamination System Contamination? Check_Blanks->Contamination Clean_System Action: Clean Instrument Components Contamination->Clean_System Yes No_Contamination No Significant Contamination Contamination->No_Contamination No Clean_System->Check_Blanks Evaluate_Matrix_Effect Evaluate Matrix Effect (Post-extraction Spike) No_Contamination->Evaluate_Matrix_Effect Signal_Change Significant Signal Enhancement/Suppression? Evaluate_Matrix_Effect->Signal_Change Optimize_Method Action: Optimize Sample Cleanup and/or Chromatography Signal_Change->Optimize_Method Yes Method_Validated Method Validated Signal_Change->Method_Validated No Use_Matrix_Matched Action: Use Matrix-Matched Calibration Optimize_Method->Use_Matrix_Matched Use_Matrix_Matched->Evaluate_Matrix_Effect

Caption: A logical troubleshooting guide for inaccurate Oxyfluorfen results.

References

Validation & Comparative

Comparative Guide to the Analytical Validation of Oxyfluorfen using Oxyfluorfen-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical methods for the quantification of Oxyfluorfen, with a primary focus on the validated method utilizing its deuterated internal standard, Oxyfluorfen-d5. The performance of this method is contrasted with alternative analytical techniques, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable approach for their applications.

Overview of Analytical Methods for Oxyfluorfen

The determination of Oxyfluorfen residues in various matrices is crucial for ensuring food safety and environmental monitoring. Several analytical techniques have been developed for this purpose, with gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) being the most prevalent. The use of a stable isotope-labeled internal standard, such as this compound, is a key strategy to enhance the accuracy and precision of these methods by correcting for matrix effects and variations in sample preparation and instrument response.

This guide will focus on two primary validated methods employing this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Furthermore, a comparison with an alternative spectrophotometric method will be presented to highlight the differences in performance and application.

Performance Data Comparison

The following tables summarize the quantitative performance data for the different analytical methods for Oxyfluorfen.

Table 1: GC-MS Method using this compound

ParameterPerformance
Limit of Detection (LOD) 0.003 ppm[1]
Limit of Quantification (LOQ) 0.01 ppm[1]
Fortification Range 0.01 to 0.50 ppm[1]
Mean Concurrent Recoveries 88-91%[1]

Table 2: LC-MS/MS Method using this compound for Water Samples

ParameterPerformance
Limit of Quantification (LOQ) 0.10 µg/L[2]
Internal Standard Oxyfluorfen d5 (M+5)
Ion Transitions Monitored (Oxyfluorfen) m/z 362.1→316.9 (quantitation), m/z 362.1→236.9 (confirmatory)
Ion Transition Monitored (Oxyfluorfen IS) m/z 367.1→237 (internal standard)

Table 3: Alternative Method - Spectrophotometry

ParameterPerformance
Linearity Range 0.4-4.0 µg/mL
Correlation Coefficient (r²) 0.9993
Limit of Detection (LOD) 0.12 µg/mL
Limit of Quantification (LOQ) 0.36 µg/mL
Recovery Rate 93.50-103.00%

Experimental Protocols and Workflows

Validated GC-MS Method with this compound

This method is suitable for the determination of Oxyfluorfen residues in various agricultural commodities.

Experimental Protocol:

  • Extraction: 5.0 grams of the sample are homogenized and shaken with 100 mL of a methanol/water (80:20 v/v) solution.

  • Purification: An aliquot of the extract is purified using a polymeric solid-phase extraction (SPE) column.

  • Elution: The analyte is eluted from the SPE column with dichloromethane.

  • Drying and Reconstitution: The eluate is evaporated to dryness. The residue is then reconstituted in a toluene/acetone (80:20 v/v) solution containing a known concentration of this compound as the internal standard.

  • Analysis: The reconstituted sample is analyzed by gas chromatography with negative-ion chemical ionization mass spectrometry (GC-NCI-MS).

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Homogenization Extraction Methanol/Water Extraction Sample->Extraction SPE Solid-Phase Extraction Extraction->SPE Elution Dichloromethane Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution with This compound Evaporation->Reconstitution GCMS GC-NCI-MS Analysis Reconstitution->GCMS

GC-MS workflow with this compound.
Validated LC-MS/MS Method with this compound

This method is designed for the quantitative determination of Oxyfluorfen in water samples.

Experimental Protocol:

  • Sample Preparation: 4.95 mL of the water sample is placed in an amber glass vial.

  • Internal Standard Spiking: 0.020 mL of a 0.500 µg/mL solution of this compound is added to the sample.

  • Extraction: 5.00 mL of acetonitrile is added, and the mixture is vortexed.

  • Aliquoting: After the sample returns to room temperature, a 2-mL aliquot is transferred to an autosampler vial.

  • Analysis: The sample is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Spiking Add this compound Sample->Spiking Extraction Acetonitrile Addition & Vortex Spiking->Extraction Aliquoting Transfer to Autosampler Vial Extraction->Aliquoting LCMSMS LC-MS/MS Analysis Aliquoting->LCMSMS

LC-MS/MS workflow with this compound.
Alternative Method: Spectrophotometry

This method provides a simpler and more accessible approach for the determination of Oxyfluorfen, though with generally lower sensitivity compared to chromatographic methods.

Experimental Protocol:

  • Reaction Mixture: Aliquots of the Oxyfluorfen standard or sample solution (0.4-4.0 µg/mL) are transferred to 10 mL volumetric flasks.

  • Reagent Addition: 2.0 mL of a 0.5% (w/v) 1,2-naphthoquinone-4-sulfonate (NQS) solution is added, followed by 1.5 mL of a pH 13 buffer solution (KCl-NaOH).

  • Reaction: The mixture is mixed well and allowed to react.

  • Dilution: The flask is brought to volume with distilled water.

  • Measurement: The absorbance of the resulting orange-colored product is measured at a maximum absorption peak (λmax) of 460 nm.

Logical Relationship of Spectrophotometric Method:

Spectrophotometry_Logic Oxyfluorfen Oxyfluorfen (Electron Donor) Complex Orange Charge-Transfer Complex Oxyfluorfen->Complex NQS NQS (Electron Acceptor) NQS->Complex Measurement Absorbance Measurement at 460 nm Complex->Measurement

Principle of spectrophotometric detection.

Conclusion

The use of this compound as an internal standard in both GC-MS and LC-MS/MS methods provides a robust and reliable approach for the quantification of Oxyfluorfen. These methods offer high sensitivity and selectivity, making them suitable for trace residue analysis in complex matrices. The GC-MS method is well-established for various agricultural products, while the LC-MS/MS method is particularly effective for water samples.

In contrast, the spectrophotometric method, while simpler and more cost-effective, has a higher limit of detection and may be more susceptible to interferences. The choice of method will ultimately depend on the specific requirements of the analysis, including the matrix, required sensitivity, available instrumentation, and regulatory guidelines. For high-throughput and regulatory compliance testing, the use of an internal standard like this compound is highly recommended.

References

A Guide to Inter-Laboratory Comparison of Oxyfluorfen Analysis Methods

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of analytical methodologies for the determination of Oxyfluorfen residues in various environmental and agricultural matrices. It is intended for researchers, scientists, and professionals in drug development and environmental monitoring, offering a comparative look at common analytical techniques, their performance, and detailed experimental protocols. The information compiled is based on validated methods and data from scientific literature and regulatory bodies.

Comparison of Analytical Techniques for Oxyfluorfen Analysis

The determination of Oxyfluorfen residues is predominantly carried out using chromatographic techniques, which offer the necessary selectivity and sensitivity for trace-level analysis. The most common methods include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like Oxyfluorfen. It provides excellent separation and definitive identification based on mass spectra.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become increasingly popular due to its high sensitivity and selectivity, particularly for complex matrices. It is suitable for a wide range of pesticide polarities and often requires less sample cleanup than GC-MS.

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a more accessible and cost-effective technique. While it may lack the sensitivity and selectivity of mass spectrometry-based methods, it can be suitable for routine analysis where lower detection limits are not critical.

A less common approach, spectrophotometry , has also been developed for the determination of Oxyfluorfen. This method is simple and does not require sophisticated instrumentation, but it is generally less sensitive and more susceptible to interferences compared to chromatographic methods.

Data Presentation: Performance of Analytical Methods

The following table summarizes the performance characteristics of various analytical methods for Oxyfluorfen determination as reported in different studies. This compilation allows for a direct comparison of key validation parameters across different techniques and matrices.

Analytical MethodMatrixLimit of Quantitation (LOQ)Limit of Detection (LOD)Recovery (%)Precision (RSD %)Reference
GC-MSSoil0.01 mg/kg-89.0 - 108.51.9 - 6.1[1]
GC-MSSoil0.01 ppm---[2]
GC-ECDSoil-0.1 µg/kg101.87.6[3]
HPLC-UVSoil----[3]
LC-MS/MSWater0.10 µg/L0.03 µg/L--[4]
SpectrophotometryWater, Tomato, Onion0.36 µg/mL0.12 µg/mL93.5 - 103.0< 2

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the analysis of Oxyfluorfen in soil and water samples.

Analysis of Oxyfluorfen in Soil by GC-MS (Based on EPA Method)

This protocol is a generalized procedure based on EPA validated methods for the determination of Oxyfluorfen in soil.

a. Sample Preparation (Extraction and Clean-up):

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water and 10 mL of acetonitrile.

  • Shake the mixture vigorously for at least 1 minute.

  • Add the contents of a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for another minute.

  • Centrifuge the sample at approximately 4000 rpm for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a clean tube.

  • The extract can be further cleaned up using dispersive solid-phase extraction (d-SPE) with a suitable sorbent if necessary.

  • Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., toluene or hexane) for GC-MS analysis.

b. Instrumental Analysis (GC-MS):

  • Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., HP-5MS or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient to ensure good separation of Oxyfluorfen from matrix components.

  • Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of Oxyfluorfen.

Analysis of Oxyfluorfen in Water by LC-MS/MS

This protocol is a representative method for the determination of Oxyfluorfen in water samples.

a. Sample Preparation:

  • Collect the water sample in a clean glass container.

  • For preservation, the sample may be acidified.

  • Depending on the expected concentration and matrix complexity, direct injection or solid-phase extraction (SPE) may be employed for sample concentration and clean-up.

  • For SPE, pass a known volume of the water sample through a conditioned C18 cartridge.

  • Elute the retained Oxyfluorfen with a suitable organic solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

b. Instrumental Analysis (LC-MS/MS):

  • Liquid Chromatograph: An HPLC or UHPLC system.

  • Column: A reversed-phase column (e.g., C18) of appropriate dimensions.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity. Precursor and product ion transitions specific to Oxyfluorfen are monitored.

Mandatory Visualization

The following diagrams illustrate the workflow of an inter-laboratory comparison study and a typical analytical workflow for Oxyfluorfen analysis.

Inter_Laboratory_Comparison_Workflow A PT Provider Prepares & Distributes Homogenized Samples B Participating Laboratories Receive & Analyze Samples A->B Sample Shipment C Laboratories Submit Results to PT Provider B->C Data Submission D Statistical Analysis of Results by PT Provider C->D E Performance Evaluation (z-scores) D->E F Issuance of Final Report to Participants E->F Confidential Reporting G Laboratories Implement Corrective Actions if Needed F->G

Inter-laboratory comparison workflow.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep1 Sample Collection & Homogenization Prep2 Extraction (e.g., QuEChERS) Prep1->Prep2 Prep3 Clean-up (e.g., d-SPE) Prep2->Prep3 Analysis1 GC-MS or LC-MS/MS Analysis Prep3->Analysis1 Data1 Quantification & Confirmation Analysis1->Data1 Data2 Reporting of Results Data1->Data2

General analytical workflow for Oxyfluorfen.

References

A Comparative Analysis of Oxyfluorfen Quantification: The Impact of Internal Standards on Analytical Performance

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, the quantification of pesticide residues like Oxyfluorfen demands robust and reliable methodologies. For researchers, scientists, and drug development professionals, the choice between using an internal standard or relying on external calibration can significantly influence the accuracy and precision of results. This guide provides a detailed comparison of analytical outcomes for Oxyfluorfen analysis with and without the use of an internal standard, supported by experimental data from various studies.

The Role of an Internal Standard

An internal standard (IS) is a chemical substance that is added in a constant amount to samples, calibration standards, and blanks in an analytical procedure. Ideally, the IS is chemically similar to the analyte but distinguishable by the analytical instrument. Its primary purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response, such as injection volume variability. For Oxyfluorfen, a common internal standard is its deuterated analog, D5-Oxyfluorfen.

Quantitative Comparison of Analytical Methods

The following tables summarize the performance of various analytical methods for Oxyfluorfen quantification, categorized by the use or non-use of an internal standard.

Table 1: Oxyfluorfen Analysis WITH Internal Standard

MatrixAnalytical MethodInternal StandardRecovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)
WaterLC-MS/MSOxyfluorfen-d570-120[1]≤20[1]0.03 µg/L[1]0.1 µg/L[1]
SoilGC-MSD5-Oxyfluorfen88-91[2]Not Specified0.003 ppm0.01 ppm
Water & Suspended SedimentLC-MS/MSThis compoundNot SpecifiedNot Specified0.5-10.6 ng/L (Water), 0.7-11.8 ng/L (Sediment)Not Specified
SoilLC-MS/MSd5-OXYNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Table 2: Oxyfluorfen Analysis WITHOUT Internal Standard (External Standard Method)

MatrixAnalytical MethodRecovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)
PeanutLC-MS/MS69.4–94.42.6–16.6 (Intra-day), 8.0–11.3 (Inter-day)Not Specified10.0 µg/kg
SoilGC-ECD101.87.60.1 µg/kgNot Specified
SoilHPLC-UVNot SpecifiedNot Specified0.05 mg/kgNot Specified
WaterSpectrophotometry93.33-106.67<20.12 µg/mL0.36 µg/mL
Tomato & OnionSpectrophotometry93.50-103.00Not Specified0.12 µg/mL0.36 µg/mL
ThymeGC-ECD89.0-108.51.9-6.14.9-13.9 µg/kgNot Specified
SpicesGC-MS/MS86-1122.4-9.6Not Specified0.025 mg/kg
Soil & WaterHPLC87.5-90.0 (Soil), 93.4-95.6 (Water)Not Specified0.003 mg/kg0.01 mg/kg

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for Oxyfluorfen analysis with and without an internal standard.

Protocol 1: Analysis of Oxyfluorfen in Water with Internal Standard (LC-MS/MS)

This method is adapted from an enforcement method validation study.

  • Sample Preparation:

    • To a water sample, add a known amount of this compound internal standard solution.

    • Add acetonitrile to the sample and vortex to mix.

    • Allow the sample to return to room temperature.

    • Transfer an aliquot to an autosampler vial for analysis.

  • Instrumentation (LC-MS/MS):

    • Liquid Chromatograph: Shimadzu LC30AD system or equivalent.

    • Mass Spectrometer: AB Sciex Triple Quad 5500 system or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Monitored Transitions: Specific precursor-to-product ion transitions for both Oxyfluorfen and this compound are monitored.

  • Quantification:

    • A calibration curve is generated by plotting the ratio of the peak area of Oxyfluorfen to the peak area of the internal standard against the concentration of the calibration standards. The concentration of Oxyfluorfen in the sample is then determined from this curve.

Protocol 2: Analysis of Oxyfluorfen in Peanut without Internal Standard (LC-MS/MS)

This method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure.

  • Sample Preparation (Modified QuEChERS):

    • Weigh 5g of homogenized peanut sample into a centrifuge tube.

    • Add water and vortex.

    • Add acetonitrile and vortex for 1 minute.

    • Add magnesium sulfate (MgSO₄) and sodium chloride (NaCl), shake vigorously, and vortex for 2 minutes.

    • Centrifuge the mixture.

    • Take an aliquot from the upper acetonitrile layer and centrifuge again at a higher speed.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Instrumentation (LC-MS/MS):

    • Liquid Chromatograph: Agilent 1200 series HPLC or equivalent.

    • Mass Spectrometer: API 4000 Qtrap (AB Sciex) with an electrospray ionization interface or equivalent.

    • Column: Atlantis dC18 column (100 mm x 2.1 mm x 5 µm) or similar.

    • Mobile Phase: A gradient of methanol and water with ammonium formate and formic acid.

  • Quantification:

    • An external calibration curve is constructed by plotting the peak area of Oxyfluorfen from the analysis of a series of external standard solutions against their known concentrations. The concentration of Oxyfluorfen in the sample extract is determined by comparing its peak area to the calibration curve.

Workflow Visualization

The following diagram illustrates the key differences in the analytical workflow when using an internal standard versus an external standard method for pesticide residue analysis.

G cluster_0 Analytical Workflow cluster_1 With Internal Standard cluster_2 Without Internal Standard (External Standard) Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Cleanup Extraction->Cleanup Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Cleanup->Analysis DataProcessing Data Processing Analysis->DataProcessing Result Final Result DataProcessing->Result Ratio_Calc Calculate Analyte/IS Peak Area Ratio DataProcessing->Ratio_Calc Ext_Curve Plot Peak Area vs. Concentration for Calibration Curve DataProcessing->Ext_Curve Add_IS Add Internal Standard to Sample and Standards Add_IS->Extraction IS_Curve Plot Ratio vs. Concentration for Calibration Curve Ratio_Calc->IS_Curve IS_Curve->Result Ext_Std_Prep Prepare External Standard Solutions Ext_Std_Analysis Analyze External Standards Separately Ext_Std_Prep->Ext_Std_Analysis Ext_Std_Analysis->Ext_Curve Ext_Curve->Result

Caption: Workflow for pesticide analysis with and without an internal standard.

Conclusion

The decision to use an internal standard for Oxyfluorfen analysis depends on the specific requirements of the study, the complexity of the sample matrix, and the available instrumentation.

  • With an Internal Standard: This approach is generally considered the gold standard for quantitative analysis, especially in complex matrices. It effectively compensates for variations in sample preparation and instrument performance, leading to higher accuracy and precision. The use of a stable isotope-labeled internal standard like D5-Oxyfluorfen is particularly advantageous as it co-elutes with the analyte and experiences similar matrix effects.

  • Without an Internal Standard (External Calibration): This method can also provide accurate and precise results, particularly when sample preparation procedures are highly reproducible and the instrument performance is stable. It is a simpler and more cost-effective approach as it does not require the synthesis or purchase of an expensive labeled internal standard. However, it is more susceptible to errors arising from matrix effects and variations in experimental conditions.

For regulatory submissions and studies requiring the highest level of accuracy and reliability, the use of an internal standard is highly recommended. For routine screening or in laboratories with well-established and validated methods demonstrating high reproducibility, an external standard method can be a viable and economical alternative. Ultimately, the choice of method should be justified by thorough validation to ensure the quality and integrity of the analytical data.

References

A Comparative Guide to Internal Standards for Oxyfluorfen Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of the herbicide Oxyfluorfen is critical. The choice of an appropriate internal standard is paramount to achieving reliable and reproducible results in chromatographic analysis. This guide provides a comprehensive comparison of alternative internal standards for Oxyfluorfen analysis, supported by experimental data and detailed methodologies.

The Gold Standard: Isotope-Labeled Internal Standards

The most effective internal standards are isotopically labeled analogs of the analyte. For Oxyfluorfen, Oxyfluorfen-d5 stands out as the ideal choice. Its chemical and physical properties are nearly identical to Oxyfluorfen, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and variations in instrument response.[1][2][3][4]

Alternative Internal Standards

In the absence of an isotopically labeled standard, other compounds with similar chemical properties can be utilized. These are often other pesticides or persistent organic pollutants that are not expected to be present in the analyzed samples.

A study detailing the analysis of over 200 pesticides in challenging food matrices by GC/MS/MS utilized α-BHC-d6 as an internal standard for the quantitation of target pesticides, including Oxyfluorfen.[5] For broader pesticide residue analysis, compounds like Triphenyl phosphate have been employed as internal standards for LC-MS/MS detection. In other multi-residue methods, a combination of internal standards such as acenaphthene-d10, chrysene-d12, and pyridaben-d13 have been used for GC-MS/MS analysis.

Performance Comparison

The following table summarizes the performance of analytical methods for Oxyfluorfen using different internal standards, based on published experimental data.

Internal StandardAnalytical MethodMatrixRecovery (%)LOQ (ppm)Reference
This compound GC-NCI-MSVarious Crops88-910.01
This compound LC-MS/MSWaterNot Specified0.0001
α-BHC-d6 GC/MS/MSSpinachNot Specified for OxyfluorfenNot Specified for Oxyfluorfen
Triphenyl phosphate LC-MS/MSCerealsNot Specified for OxyfluorfenNot Specified for Oxyfluorfen
Acenaphthene-d10, Chrysene-d12, Pyridaben-d13 GC-MS/MSGrasshoppers89 (average for all analytes)0.01

Note: Direct comparison of recovery and LOQ is challenging as these parameters are matrix-dependent and influenced by the entire analytical method. However, the data indicates that methods employing the isotope-labeled internal standard, this compound, achieve high recovery and low limits of quantitation.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative protocols for Oxyfluorfen analysis using different internal standards.

Method 1: Analysis of Oxyfluorfen in Crops using GC-NCI-MS with this compound Internal Standard
  • Sample Extraction: 5.0 grams of the sample are homogenized and shaken with 100 mL of a methanol/water (80:20 v/v) solution.

  • Purification: An aliquot of the extract is purified using a polymeric solid-phase extraction (SPE) column. The column is eluted with dichloromethane.

  • Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in a toluene/acetone (80:20 v/v) solution containing D5-oxyfluorfen as the internal standard.

  • Analysis: The sample is analyzed by gas chromatography with negative-ion chemical ionization mass spectrometry (GC-NCI-MS).

Method 2: Multi-Residue Pesticide Analysis in Food Matrices using GC/MS/MS with α-BHC-d6 Internal Standard

A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based sample preparation method is typically employed.

  • Extraction: A homogenized sample is extracted with acetonitrile.

  • Salting Out: Magnesium sulfate and sodium chloride are added to induce phase separation.

  • Dispersive SPE Cleanup: An aliquot of the acetonitrile layer is cleaned up using a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate.

  • Internal Standard Addition: The final extract is spiked with α-BHC-d6 before injection into the GC/MS/MS system.

Logical Workflow for Internal Standard Selection

The choice of an internal standard is a critical step in analytical method development. The following diagram illustrates the decision-making process.

Internal Standard Selection Logical Workflow for Internal Standard Selection Analyte Analyte: Oxyfluorfen IsotopeLabeled Isotopically Labeled IS Available? (e.g., this compound) Analyte->IsotopeLabeled UseIsotope Use Isotope-Labeled IS (Preferred Method) IsotopeLabeled->UseIsotope Yes Alternative Select Alternative IS IsotopeLabeled->Alternative No Validation Method Validation: - Recovery - Reproducibility - Matrix Effects UseIsotope->Validation Criteria Selection Criteria: - Similar chemical/physical properties - Not present in sample - Elutes near analyte - Good chromatographic behavior Alternative->Criteria Criteria->Validation

Caption: Decision tree for selecting an internal standard for Oxyfluorfen analysis.

Experimental Workflow for Oxyfluorfen Analysis

The general workflow for analyzing Oxyfluorfen in a given sample involves several key steps, from sample reception to final data analysis.

Experimental Workflow General Experimental Workflow for Oxyfluorfen Analysis Sample Sample Reception & Homogenization Extraction Extraction (e.g., Acetonitrile) Sample->Extraction IS_Spike Internal Standard Spiking Extraction->IS_Spike Cleanup Cleanup (e.g., SPE or d-SPE) IS_Spike->Cleanup Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Cleanup->Analysis Data Data Processing & Quantification Analysis->Data

References

The Gold Standard: Why Deuterated Internal Standards Outperform in Herbicide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the critical role of internal standards in achieving accurate and reliable quantification of herbicides.

In the precise world of analytical chemistry, particularly in the environmental and food safety sectors, the accurate quantification of herbicide residues is paramount. The use of internal standards (IS) in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) is a fundamental practice to ensure the reliability of these measurements. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection, thereby compensating for any variability. Among the available choices, deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), have emerged as the "gold standard," consistently demonstrating superior performance over their non-deuterated counterparts, such as structural analogs.

This guide provides an objective comparison of deuterated versus non-deuterated internal standards for herbicide analysis, supported by experimental data and detailed methodologies, to underscore the critical advantages of employing deuterated standards for robust and defensible results.

Performance Under the Magnifying Glass: A Quantitative Comparison

The primary advantage of deuterated internal standards lies in their near-identical chemical and physical properties to the native analyte.[1] This ensures they co-elute during chromatography and experience the same degree of matrix effects—the suppression or enhancement of the analyte's signal caused by other components in the sample matrix.[2] Non-deuterated internal standards, often structural analogs, may have different retention times and be affected differently by the matrix, leading to less accurate quantification.[2]

Experimental data consistently highlights the superior performance of deuterated internal standards in terms of accuracy and precision. A study on the analysis of pesticides (a category that includes herbicides) and mycotoxins in complex cannabis matrices clearly demonstrated the significant improvement in data quality when using deuterated internal standards.

Table 1: Impact of Internal Standard on Accuracy and Precision in a Complex Matrix [2]

Internal StandardAccuracy (% Deviation)Precision (%RSD)
With Deuterated IS Within 25% < 20%
Without IS> 60%> 50%

Data from a study on pesticide and mycotoxin analysis in cannabis matrices demonstrates the critical role of a deuterated internal standard in maintaining accuracy and precision.[2]

Similarly, a comparative analysis for the quantification of the immunosuppressant drug everolimus showed that while both deuterated and non-deuterated (analog) internal standards performed acceptably, the deuterated standard exhibited better precision (lower %CV) at the quality control (QC) levels.

Table 2: Comparison of Deuterated vs. Non-Deuterated (Analog) Internal Standard for Everolimus Quantification

Internal Standard TypeInternal Standard UsedAnalyte Concentration (ng/mL)Total Coefficient of Variation (%CV)
Deuterated Everolimus-d41.0 (LLOQ)7.2
Low QC5.8
Mid QC4.3
High QC4.9
Non-Deuterated (Analog) 32-desmethoxyrapamycin1.0 (LLOQ)6.9
Low QC6.1
Mid QC4.8
High QC5.5

This data, while not from herbicide analysis, illustrates a common trend where deuterated standards offer improved precision.

The Experimental Blueprint: Methodologies for Herbicide Analysis

To achieve reliable and reproducible results, a well-defined and validated experimental protocol is essential. The following provides a detailed methodology for the analysis of herbicides in a complex matrix, such as soil or food, using a deuterated internal standard.

Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis of Herbicides

This protocol is a modified version of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

1. Sample Preparation and Extraction:

  • Weighing: Accurately weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Fortification: Add a known amount of the deuterated internal standard solution to the sample.

  • Hydration (for dry samples): For dry matrices like soil or cereals, add a specific volume of Milli-Q water to hydrate the sample.

  • Extraction:

    • Add 10 mL of acetonitrile (containing 0.5% v/v formic acid).

    • Shake vigorously for 6 minutes using a mechanical shaker.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake again for 1 minute.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 4000 rpm) for 5 minutes to separate the layers.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the supernatant (the acetonitrile layer).

  • Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., C18, GCB, or chitosan, depending on the matrix and target herbicides).

  • Vortex for 1 minute.

  • Centrifuge to pellet the sorbent.

3. LC-MS/MS Analysis:

  • Dilution: Dilute the cleaned-up extract with a suitable solvent (e.g., a mixture of mobile phases).

  • Injection: Inject a small volume (e.g., 5-10 µL) of the diluted extract into the LC-MS/MS system.

  • Chromatographic Separation:

    • Column: A suitable column for polar herbicides, such as a hydrophilic interaction chromatography (HILIC) column.

    • Mobile Phase: A gradient of an aqueous solution (e.g., water with ammonium formate and formic acid) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the herbicide.

    • Analysis: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor at least two transitions for each analyte and one for the deuterated internal standard.

4. Quantification:

  • Calculate the concentration of the herbicide in the original sample by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve prepared in a similar manner.

Visualizing the Workflow and Logic

To better understand the experimental process and the rationale behind using deuterated internal standards, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Homogenized Sample add_is Add Deuterated Internal Standard sample->add_is extraction QuEChERS Extraction add_is->extraction cleanup Dispersive SPE Cleanup extraction->cleanup lc_separation LC Separation cleanup->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification logical_relationship analyte Analyte sample_prep Sample Preparation (Extraction, Cleanup) analyte->sample_prep d_is Deuterated IS d_is->sample_prep lc_ms LC-MS/MS Analysis (Injection, Ionization) sample_prep->lc_ms ratio Peak Area Ratio (Analyte / IS) lc_ms->ratio variability Analytical Variability (Losses, Matrix Effects) variability->sample_prep variability->lc_ms quantification Accurate Quantification ratio->quantification

References

Revolutionizing Oxyfluorfen Analysis: The Superior Accuracy and Precision of Isotope Dilution with Oxyfluorfen-d5

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers on leveraging Oxyfluorfen-d5 for robust and reliable quantification.

In the landscape of environmental and agricultural research, the precise and accurate quantification of herbicides like Oxyfluorfen is paramount. The growing consensus in the analytical chemistry community points towards the use of stable isotope-labeled internal standards as a superior method for achieving reliable results. This guide provides an in-depth comparison of analytical methodologies, underscoring the advantages of using this compound as an internal standard in mass spectrometry-based quantification.

The use of an isotope-labeled internal standard, such as this compound, is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique.[1] This method is renowned for its high accuracy and reliability, as it effectively compensates for variations in sample preparation and instrumental analysis.[1][2] Unlike external standard methods, which are more susceptible to matrix effects and volume errors, the internal standard method provides a more robust analytical solution.[3][4]

Comparative Analysis: Internal vs. External Standard

The primary advantage of using an isotopically labeled internal standard like this compound lies in its ability to mimic the behavior of the target analyte (Oxyfluorfen) throughout the analytical process. Since this compound has a chemical structure nearly identical to Oxyfluorfen, differing only in isotopic composition, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. This intrinsic similarity allows for a more accurate correction of analyte losses during sample extraction, cleanup, and injection, leading to enhanced precision and accuracy.

Studies comparing internal and external standard methods for pesticide analysis have consistently demonstrated the superior repeatability and reproducibility of the internal standard approach. While linearity may be comparable between the two methods, the internal standard method significantly mitigates the impact of variations in the final extract's solvent and the determination time.

Parameter External Standard Method Internal Standard Method (with this compound) Advantage of Internal Standard
Accuracy Susceptible to matrix effects and sample preparation losses, potentially leading to underestimation of true concentrations.High accuracy due to compensation for matrix effects and procedural losses.Significantly improved accuracy, providing more reliable data.
Precision Prone to variability from injection volume inconsistencies and instrument drift.Excellent precision (repeatability and reproducibility) by correcting for analytical variations.Enhanced precision, with lower relative standard deviations (RSD).
Matrix Effects Significant signal suppression or enhancement can occur, affecting quantification.Effectively minimizes matrix effects as the internal standard and analyte are similarly affected.Robustness against complex sample matrices.
Sample Preparation Errors during extraction and cleanup directly impact the final result.Compensates for analyte loss at various stages of sample preparation.Increased tolerance for variability in sample handling.

Experimental Protocols for Oxyfluorfen Quantification using this compound

Herein, we provide a detailed protocol for the quantification of Oxyfluorfen in water and soil matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with this compound as an internal standard.

LC-MS/MS Method for Water Samples

This method is designed for the quantitative determination of Oxyfluorfen in various water matrices, including drinking, ground, and surface water.

1. Sample Preparation:

  • To a 5 mL water sample, add a known amount of this compound internal standard solution (e.g., 20 µL of a 0.500 µg/mL solution).

  • Add 5.00 mL of acetonitrile and vortex to mix.

  • Allow the sample to return to room temperature.

  • Transfer a 2 mL aliquot to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters:

  • LC System: Agilent 1290 LC or equivalent.

  • Mass Spectrometer: AB Sciex QTrap 6500 or equivalent.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a suitable modifier like formic acid.

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • Oxyfluorfen: m/z 362.1 → 315.9 (quantitation), m/z 362.1 → 236.9 (confirmation).

    • This compound (IS): m/z 367.1 → 237.0.

3. Calibration:

  • Prepare a series of calibration standards containing known concentrations of Oxyfluorfen and a constant concentration of this compound.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

GC-MS/MS Method for Soil and Plant Matrices

This method is suitable for the analysis of Oxyfluorfen in more complex matrices like soil and various plant tissues.

1. Sample Preparation (QuEChERS-based):

  • Homogenize a 5-10 g sample with water.

  • Add acetonitrile for extraction and shake vigorously.

  • Add a salt mixture (e.g., MgSO4, NaCl) to induce phase separation and shake again.

  • Centrifuge the sample.

  • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

  • Cleanup is performed using dispersive solid-phase extraction (d-SPE) with a suitable sorbent like PSA to remove matrix interferences.

  • Evaporate the cleaned extract to dryness and reconstitute in a toluene/acetone solution containing a known concentration of this compound.

2. GC-MS/MS Parameters:

  • GC System: Agilent GC system or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: A suitable capillary column for pesticide analysis (e.g., DB-5ms).

  • Ionization: Negative-ion chemical ionization (NICI).

  • MRM Transitions: Monitor appropriate precursor and product ions for both Oxyfluorfen and this compound.

Performance Data: Accuracy and Precision

The use of this compound as an internal standard has demonstrated excellent performance in method validation studies.

Matrix Method LOQ Mean Recovery (%) Precision (RSD%) Reference
WaterLC-MS/MS0.1 µg/L95-105< 10
Various CropsGC-NICI-MS0.01 ppm88-91Not specified
PeanutLC-MS/MS10 µg/kg69.4–94.42.6–16.6 (intra-day)
SoybeansGC-IDMS-83–1092.2–4.8 (repeatability)

Note: The data for peanut was obtained using a method without an isotopically labeled internal standard, which can explain the wider range of recovery and higher RSDs.

Visualizing the Workflow and Rationale

To better illustrate the analytical process and the underlying principle of using an isotopic internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, etc.) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (LLE or QuEChERS) Spike->Extraction Cleanup Extract Cleanup (SPE or d-SPE) Extraction->Cleanup Reconstitution Reconstitution in Final Solvent Cleanup->Reconstitution Injection LC-MS/MS or GC-MS/MS Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: Experimental workflow for Oxyfluorfen quantification.

logical_relationship cluster_process Analytical Process Variations cluster_correction Correction Mechanism cluster_output Result Prep_Loss Sample Prep Losses Analyte Oxyfluorfen Signal Prep_Loss->Analyte IS This compound Signal Prep_Loss->IS Matrix_Effect Matrix Effects (Ion Suppression/Enhancement) Matrix_Effect->Analyte Matrix_Effect->IS Injection_Var Injection Volume Variability Injection_Var->Analyte Injection_Var->IS Ratio Signal Ratio (Analyte / IS) Analyte->Ratio IS->Ratio Result Accurate & Precise Quantification Ratio->Result

Caption: Principle of isotope dilution for accuracy.

Conclusion

The use of this compound as an internal standard in conjunction with mass spectrometry offers a robust, accurate, and precise method for the quantification of Oxyfluorfen in diverse and complex matrices. By compensating for variations inherent in the analytical workflow, this isotope dilution approach provides researchers, scientists, and drug development professionals with high-quality, defensible data, which is crucial for regulatory compliance and informed decision-making. The adoption of this methodology is a significant step towards achieving greater reliability in residue analysis.

References

Performance of Oxyfluorfen-d5 Across Diverse Mass Spectrometry Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of herbicides like Oxyfluorfen is paramount. The use of a stable isotope-labeled internal standard, such as Oxyfluorfen-d5, is a cornerstone of robust analytical methodologies, particularly when coupled with mass spectrometry (MS). This guide provides a comprehensive comparison of the performance of this compound in various mass spectrometry systems, supported by experimental data and detailed protocols.

This compound serves as an ideal internal standard for the analysis of Oxyfluorfen. By incorporating five deuterium atoms, it is chemically almost identical to the analyte but has a distinct mass-to-charge ratio (m/z). This allows it to co-elute with the target analyte during chromatographic separation and experience similar ionization and fragmentation behavior in the mass spectrometer, effectively compensating for variations in sample preparation, injection volume, and matrix effects.

Comparative Performance of Mass Spectrometers

The choice of mass spectrometer significantly impacts the sensitivity, selectivity, and speed of analysis. The most common types of mass spectrometers used for pesticide residue analysis are triple quadrupole (QqQ), time-of-flight (TOF), and to a lesser extent, ion trap systems. Each presents distinct advantages and disadvantages in the context of using this compound for quantification.

Table 1: Quantitative Performance of Oxyfluorfen Analysis using this compound Internal Standard on Different Mass Spectrometry Platforms

Mass Spectrometer TypeMethodMatrixLimit of Quantitation (LOQ)Recovery (%)Precision (RSD%)Citation
Triple Quadrupole (LC-MS/MS)LC-MS/MSPeanut10.0 µg/kg76.1 - 94.42.6 - 16.6 (Intra-day), 8.0 - 11.3 (Inter-day)[1]
Triple Quadrupole (LC-MS/MS)LC-MS/MSWater0.10 µg/L70 - 120≤20[2]
GC-MS (Negative Ion Chemical Ionization)GC-NCI-MSVarious Agricultural Commodities0.01 ppm (10 µg/kg)88 - 91Not Reported[3]
GC-MSGC-MSSoil0.01 ppm (10 µg/kg)Not ReportedNot Reported[4]

Disclaimer: The data presented in this table are compiled from different studies and are not the result of a direct head-to-head comparison under identical conditions. Therefore, they should be interpreted as indicative of the performance achievable with each platform rather than a direct comparative measure.

Triple Quadrupole (QqQ) Mass Spectrometry

Triple quadrupole mass spectrometers are the gold standard for targeted quantitative analysis due to their high sensitivity and selectivity, operating in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) selects the precursor ion of Oxyfluorfen, which is then fragmented in the collision cell (q2). The third quadrupole (Q3) then selects a specific product ion for detection. This process is simultaneously performed for the internal standard, this compound. The high specificity of MRM minimizes matrix interference, leading to low detection limits and excellent quantitative performance.

Time-of-Flight (TOF) Mass Spectrometry

High-resolution mass spectrometry (HRMS) with a Time-of-Flight (TOF) analyzer offers high mass accuracy and resolution. This allows for the confident identification of analytes based on their exact mass, which can be particularly useful for screening purposes and for distinguishing the analyte from isobaric interferences. While traditionally less sensitive than triple quadrupoles for targeted quantification, modern Q-TOF instruments have improved quantitative capabilities. For Oxyfluorfen analysis, a Q-TOF would provide the benefit of retrospectively analyzing data for other potential contaminants without the need for re-injection.

Ion Trap Mass Spectrometry

Ion trap mass spectrometers can perform multiple stages of fragmentation (MSn), which is a powerful tool for structural elucidation of unknown compounds. However, for routine quantitative analysis, they are generally less sensitive and have a more limited dynamic range compared to triple quadrupoles. While an ion trap could be used for the analysis of Oxyfluorfen with this compound, it would typically not be the first choice for high-throughput, trace-level quantification.

Alternative Internal Standards

While isotopically labeled internal standards like this compound are preferred, structurally similar compounds can sometimes be used as a more cost-effective alternative. For Oxyfluorfen, a potential alternative could be another diphenyl ether herbicide that is not expected to be present in the samples.

Table 2: Comparison of this compound with a Structurally Similar Internal Standard

Internal Standard TypeAdvantagesDisadvantages
This compound (Isotopically Labeled) - Co-elutes with the analyte. - Experiences identical matrix effects and ionization suppression/enhancement. - Provides the most accurate and precise quantification.- Higher cost.
Structurally Similar Compound (e.g., another diphenyl ether herbicide) - Lower cost. - Can compensate for some variability in sample preparation.- Different retention time from the analyte. - May not experience the same matrix effects or ionization behavior. - Potential for lower accuracy and precision.

For the highest level of accuracy and to meet stringent regulatory requirements, the use of an isotopically labeled internal standard such as this compound is strongly recommended.

Experimental Protocols

Detailed and validated experimental protocols are crucial for achieving reliable and reproducible results. Below are representative protocols for the analysis of Oxyfluorfen using this compound as an internal standard by LC-MS/MS and GC-MS/MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on a method for the analysis of herbicides in peanuts.[1]

1. Sample Preparation (Modified QuEChERS)

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute.

  • Add 10 mL of acetonitrile and the appropriate amount of this compound internal standard solution.

  • Shake vigorously for 5 minutes.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, shake for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer) for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent.

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.

  • Gradient: A suitable gradient to separate Oxyfluorfen from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex 4000 QTRAP).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Oxyfluorfen: Precursor ion (m/z) 362.0 -> Product ions (m/z) 316.0 (quantifier), 237.0 (qualifier).

    • This compound: Precursor ion (m/z) 367.0 -> Product ion (m/z) 321.0.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol

This protocol is a general representation based on common practices for pesticide residue analysis.

1. Sample Preparation

  • Follow a suitable extraction procedure such as QuEChERS or solvent extraction.

  • After extraction and cleanup, evaporate the solvent and reconstitute the residue in a solvent suitable for GC analysis (e.g., toluene or hexane).

  • Add the this compound internal standard solution.

2. GC-MS/MS Conditions

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet: Splitless injection.

  • Temperature Program: A suitable temperature gradient to achieve good chromatographic separation.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 7000 series).

  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).

  • MRM Transitions (EI):

    • Oxyfluorfen: Precursor and product ions would need to be determined empirically, but would be based on the fragmentation pattern of the molecule.

    • This compound: Precursor and product ions would be selected based on its fragmentation, which will be shifted by 5 Da.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Homogenization extraction Extraction (e.g., QuEChERS) sample->extraction cleanup Cleanup (e.g., SPE) extraction->cleanup chromatography Chromatography (LC or GC) cleanup->chromatography ms Mass Spectrometry (MS/MS) chromatography->ms quantification Quantification ms->quantification reporting Reporting quantification->reporting is Addition of This compound is->extraction

Caption: General experimental workflow for Oxyfluorfen analysis.

internal_standard_logic cluster_process Analytical Process cluster_variability Sources of Variability analyte Oxyfluorfen (Analyte) prep Sample Preparation analyte->prep is This compound (Internal Standard) is->prep injection Injection prep->injection ionization Ionization injection->ionization ratio Ratio of Analyte/IS Signal (Corrected for Variability) ionization->ratio loss Loss during prep loss->prep vol_var Injection volume variation vol_var->injection matrix_fx Matrix effects matrix_fx->ionization

Caption: Logic of using an internal standard for quantification.

References

Safety Operating Guide

Proper Disposal of Oxyfluorfen-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Oxyfluorfen-d5 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with environmental regulations. This compound, a deuterated analog of the herbicide Oxyfluorfen, should be handled with the same precautions as the parent compound due to its similar chemical properties and associated hazards.

Key Safety and Hazard Information

Oxyfluorfen is classified as a hazardous substance. It is crucial to be aware of its potential health and environmental effects.[1][2][3] The following table summarizes key quantitative and qualitative safety data.

ParameterValue/InformationSource
Acute Toxicity Very toxic to aquatic life with long-lasting effects.[1][4]
LC50 (Rainbow Trout, 96h): 0.25 mg/L
EC50 (Daphnia magna, 48h): 0.072 mg/L
Human Health Hazards May be fatal if swallowed and enters airways. May cause respiratory irritation. Can cause serious eye damage. May cause skin irritation. Suspected of damaging fertility or the unborn child.
Personal Protective Equipment (PPE) Wear protective gloves, tightly fitting safety goggles, and fire/flame resistant, impervious clothing.
In case of Exposure Skin: Take off contaminated clothing and rinse skin with plenty of water. Eyes: Rinse with water for at least 15 minutes and consult a doctor. Inhalation: Move person to fresh air. Ingestion: Do NOT induce vomiting. Call a poison control center or doctor immediately.

Experimental Protocols: Disposal Procedure

The proper disposal of this compound is critical to prevent environmental contamination and ensure personnel safety. The recommended method for disposal is through an approved hazardous waste management service, which typically involves incineration. Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Workflow:

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, vials).

    • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.

  • Waste Containment:

    • Use a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with the chemical.

    • The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The associated hazards (e.g., "Toxic," "Environmental Hazard")

      • The accumulation start date.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the storage area cool and dry, away from heat sources and direct sunlight.

    • Ensure the storage area has secondary containment to manage any potential leaks.

  • Arrange for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide the waste manifest with all necessary information about the chemical waste.

  • Decontamination:

    • Decontaminate the work area and any reusable equipment that came into contact with this compound using an appropriate solvent (e.g., acetone, ethanol), followed by soap and water.

    • Dispose of all cleaning materials as hazardous waste.

Logical Workflow for this compound Disposal

cluster_0 Preparation & Segregation cluster_1 Containment & Labeling cluster_2 Storage cluster_3 Disposal & Decontamination A Identify this compound Waste (pure compound, solutions, contaminated items) B Segregate from other chemical waste A->B C Use designated, leak-proof waste container B->C D Label container clearly: 'Hazardous Waste', Chemical Name, Hazards C->D E Store in a secure, well-ventilated hazardous waste area D->E F Ensure secondary containment E->F G Contact EHS or licensed contractor for pickup F->G H Decontaminate work area and equipment G->H I Dispose of cleaning materials as hazardous waste H->I

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Oxyfluorfen-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds like Oxyfluorfen-d5 are paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure laboratory safety and build trust in chemical handling protocols. This compound is the deuterated form of Oxyfluorfen, a potent herbicide.[1] While the deuteration may alter some of its properties, the fundamental safety precautions for the parent compound should be strictly followed.

Hazard Identification and Personal Protective Equipment (PPE)

Oxyfluorfen is classified as a hazardous substance. It can be harmful by inhalation and in contact with skin, is irritating to the skin, and poses a risk of serious damage to the eyes.[2][3] It is also very toxic to aquatic life with long-lasting effects.[4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationsRationale
Eye Protection Safety Goggles or Face ShieldTightly fitting safety goggles with side-shields.[4] A full-face shield can be worn over goggles for maximum protection.To prevent eye contact which can cause serious damage.
Hand Protection Chemical-resistant glovesUnlined, elbow-length, chemical-resistant gloves (e.g., nitrile, butyl, neoprene). Do not use leather or cotton gloves.To prevent skin contact, a primary route of exposure. Gloves can reduce total exposure significantly.
Body Protection Protective ClothingLong-sleeved shirt and long pants, or a chemical-resistant apron. Fire/flame resistant and impervious clothing is recommended.To prevent skin contact with splashes or spills.
Respiratory Protection RespiratorA respirator may be required, especially when handling powders or creating aerosols. The specific type should be determined by a risk assessment.To prevent inhalation, which can cause respiratory irritation.
Foot Protection Closed-toe shoesChemical-resistant boots are recommended, especially when handling larger quantities.To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Weigh/Measure in a Fume Hood or Designated Area prep_area->handle_weigh handle_prepare Prepare Solution handle_weigh->handle_prepare cleanup_decon Decontaminate Work Surfaces handle_prepare->cleanup_decon emergency_spill Follow Spill Cleanup Protocol handle_prepare->emergency_spill If Spill Occurs emergency_exposure Administer First Aid for Exposure handle_prepare->emergency_exposure If Exposure Occurs cleanup_ppe Remove and Dispose of PPE Correctly cleanup_decon->cleanup_ppe cleanup_waste Dispose of Chemical Waste According to Regulations cleanup_ppe->cleanup_waste

Figure 1: Workflow for Safe Handling of this compound.

Experimental Protocol: General Handling

  • Review Documentation : Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for Oxyfluorfen.

  • Personal Protective Equipment (PPE) : Put on all required PPE as detailed in the table above.

  • Ventilation : Ensure you are working in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Handling : Avoid direct contact with the chemical. Use appropriate tools (spatulas, forceps) for handling solid material.

  • Storage : Store this compound in a cool, dry, and secure location, away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Protocol

  • Waste Collection : Collect all waste containing this compound, including unused product, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Container Labeling : The waste container must be labeled with the chemical name ("this compound Waste") and the appropriate hazard symbols.

  • Disposal Route : Dispose of the chemical waste through your institution's hazardous waste management program. Do not discharge into drains or the environment.

  • Regulatory Compliance : Adhere to all local, state, and federal regulations regarding the disposal of hazardous chemical waste.

Emergency Procedures

In the event of an accidental spill or exposure, immediate and appropriate action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.
Spill Evacuate the area. Wear appropriate PPE. Prevent further leakage or spillage if safe to do so. Absorb the spill with inert material (e.g., sand, earth) and collect for disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.